1-(2,4-Dimethylphenyl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJDRMQPKZCUNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2,4-Dimethylphenyl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 1-(2,4-dimethylphenyl)ethanamine, a key intermediate in pharmaceutical and chemical research. The primary focus is on the reductive amination of 2,4-dimethylacetophenone, a robust and widely employed methodology. This document delves into the mechanistic underpinnings of this transformation, offers a comparative analysis of various catalytic systems and reducing agents, and provides a detailed, field-proven experimental protocol. Furthermore, alternative synthetic strategies, such as the Leuckart-Wallach reaction, are discussed to provide a holistic understanding of the available synthetic arsenal for accessing this important amine. This guide is intended for researchers, scientists, and professionals in drug development seeking a deep, practical understanding of the synthesis of this compound.
Introduction: The Significance of this compound
This compound is a primary amine of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a chiral center and a substituted aromatic ring, makes it a valuable building block for the synthesis of a variety of biologically active molecules. The strategic placement of the methyl groups on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making this amine a crucial starting material for the development of novel therapeutic agents.
The efficient and scalable synthesis of this compound is therefore a critical endeavor. This guide will focus on the most reliable and versatile synthetic route, reductive amination, while also exploring other notable methods.
Primary Synthesis Pathway: Reductive Amination of 2,4-Dimethylacetophenone
The most direct and widely adopted method for the synthesis of this compound is the reductive amination of 2,4-dimethylacetophenone. This one-pot reaction combines a ketone with an amine source, in this case, ammonia, to form an imine intermediate, which is then reduced in situ to the desired primary amine.[1][2]
The Starting Material: 2,4-Dimethylacetophenone
The choice of 2,4-dimethylacetophenone as the precursor is strategic due to its commercial availability and straightforward conversion to the target amine.[3][4][5][6] This ketone possesses the requisite carbon skeleton, and the carbonyl group provides a reactive handle for the introduction of the amino functionality.
| Property | Value | Source |
| Molecular Formula | C10H12O | [3] |
| Molecular Weight | 148.20 g/mol | [3] |
| Appearance | Colorless to slightly yellow oily liquid | [6] |
| Boiling Point | 227-228 °C | [5] |
| Solubility | Insoluble in water; soluble in organic solvents | [7] |
Mechanistic Rationale: A Two-Step, One-Pot Transformation
The reductive amination process can be conceptually divided into two key steps that occur sequentially in the same reaction vessel:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 2,4-dimethylacetophenone. This is typically acid-catalyzed to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The resulting hemiaminal intermediate then undergoes dehydration to form the corresponding imine (or, more accurately, an equilibrium mixture containing the imine).
-
Reduction of the Imine: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final primary amine product. The choice of reducing agent is critical to the success of the reaction, as it must be capable of reducing the imine without significantly reducing the starting ketone.[1]
Caption: Mechanism of Reductive Amination.
A Comparative Analysis of Reducing Agents and Catalytic Systems
The success of a reductive amination hinges on the appropriate selection of the reducing agent. Several options are available, each with its own set of advantages and disadvantages.
| Reducing Agent | Advantages | Disadvantages | Solvents |
| Sodium Borohydride (NaBH4) | Inexpensive, readily available. | Can also reduce the starting ketone, requiring careful control of reaction conditions (e.g., addition after imine formation).[8] | Methanol, Ethanol[8] |
| Sodium Cyanoborohydride (NaBH3CN) | More selective for imines over ketones, allowing for a one-pot procedure where all reagents are mixed at the outset.[1] | Toxic cyanide byproduct. | Methanol |
| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, tolerates a wide range of functional groups.[9] Less toxic than NaBH3CN. | Water-sensitive.[8] | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)[8] |
| Catalytic Hydrogenation (e.g., H2/Ni, H2/Pd) | "Green" and atom-economical. | Requires specialized high-pressure equipment. | Methanol, Ethanol |
For the synthesis of primary amines from ketones, catalytic systems are often employed to enhance efficiency and selectivity. Recent advancements have focused on the use of earth-abundant metal catalysts. For instance, nickel nanoparticles supported on γ-Al2O3 have been shown to be highly active for this transformation.[10] Iron-based catalysts also present a promising, cost-effective, and environmentally benign option for the synthesis of primary amines via reductive amination.[2][11]
Field-Proven Experimental Protocol: Reductive Amination using Sodium Borohydride
This protocol describes a reliable method for the synthesis of this compound using sodium borohydride. The two-step addition of the reducing agent is a key feature of this procedure, designed to maximize the yield of the desired primary amine.
Materials:
-
2,4-Dimethylacetophenone
-
Ammonium acetate
-
Methanol
-
Sodium borohydride (NaBH4)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylacetophenone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Heat the reaction mixture to reflux for 2-4 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Add diethyl ether to the residue and wash with water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Caption: Experimental Workflow for Synthesis.
Alternative Synthesis Pathway: The Leuckart-Wallach Reaction
An older, yet still relevant, method for the reductive amination of ketones is the Leuckart-Wallach reaction.[12] This reaction utilizes formic acid or its derivatives (such as ammonium formate or formamide) as both the reducing agent and the nitrogen source.[13][14][15]
Mechanism and Conditions
The Leuckart-Wallach reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine. A significant drawback of this method is the requirement for high reaction temperatures, often in the range of 160-185 °C.[16] These harsh conditions can lead to the formation of byproducts and decomposition of the starting materials, which can complicate purification and lower the overall yield.[16]
Caption: Leuckart-Wallach Reaction Pathway.
While the Leuckart-Wallach reaction offers a one-step approach without the need for metal hydrides or catalytic hydrogenation, the advent of milder and more selective reducing agents has led to its decreased prevalence in modern synthetic chemistry. However, for certain applications, its simplicity and the low cost of the reagents may still render it a viable option.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through the reductive amination of 2,4-dimethylacetophenone. This method offers high yields, operational simplicity, and the flexibility to choose from a variety of reducing agents and catalytic systems to suit specific laboratory capabilities and project requirements. While the Leuckart-Wallach reaction presents a classic alternative, its requirement for high temperatures and potential for side-product formation make it a less favorable choice for most applications. The detailed protocol provided in this guide for the sodium borohydride-mediated reductive amination serves as a robust starting point for any researcher or scientist embarking on the synthesis of this important chemical intermediate.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(4-methylphenyl)ethanamine. Retrieved from [Link]
- Google Patents. (2008). US20080194879A1 - Method for Producing an Ethylamine From Denatured Ethanol.
-
PubChem. (n.d.). 2,4-Dimethylacetophenone. Retrieved from [Link]
-
ACS Publications. (2021). Facile and Efficient Synthesis of Primary Amines via Reductive Amination over a Ni/Al2O3 Catalyst. Retrieved from [Link]
- Google Patents. (n.d.). EP0024225A1 - Process for the preparation of dimethylethyl amine.
-
Scribd. (n.d.). Leuckart Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Leuckart Reaction. Retrieved from [Link]
-
ResearchGate. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Retrieved from [Link]
-
ACS Publications. (n.d.). Continuous Reductions and Reductive Aminations Using Solid NaBH4. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
ResearchGate. (2025). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Retrieved from [Link]
-
American Elements. (n.d.). 1-(2,4-dimethylphenyl)ethan-1-amine. Retrieved from [Link]
-
International Conference on Material and Environmental Engineering. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]
-
YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). US7723547B2 - Process for the synthesis of DMAPA.
-
Solubility of Things. (n.d.). 2',4'-Dimethylacetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Retrieved from [Link]
- Google Patents. (n.d.). US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethylacetophenone | C10H12O | CID 6985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. 2',4'-Dimethylacetophenone, 95% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. echemi.com [echemi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of 1-(2,4-Dimethylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 1-(2,4-Dimethylphenyl)ethanamine, a substituted phenethylamine derivative of interest in various research and development applications. This document moves beyond a simple recitation of data points to offer insights into the experimental determination of these properties and their implications for handling, characterization, and application.
Introduction
This compound belongs to the broader class of phenethylamines, a group of compounds known for their diverse biological activities. As a primary amine with a substituted aromatic ring, its physical properties are influenced by both the basic amino group and the hydrophobic dimethylphenyl moiety. Understanding these properties is paramount for its effective use in medicinal chemistry, materials science, and other research endeavors. This guide is structured to provide not just the "what," but also the "how" and "why" behind the physical characterization of this compound.
Core Physical and Chemical Properties
A summary of the key physical and chemical identifiers for this compound is presented below. It is crucial to note the distinction between this compound and its isomer, 2-(2,4-dimethylphenyl)ethanamine, for which some data is also available and presented for comparative purposes.
| Property | Value for this compound | Reference |
| Chemical Formula | C₁₀H₁₅N | [1] |
| Molecular Weight | 149.24 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 232.2 °C at 760 mmHg | [2] |
| Density | 0.937 g/cm³ | [2] |
| CAS Number | 102877-07-6 | [1] |
Comparative Data for Isomer: 2-(2,4-Dimethylphenyl)ethanamine
| Property | Value for 2-(2,4-Dimethylphenyl)ethanamine | Reference |
| Boiling Point | 95 °C at 10 mmHg | [2] |
| Density | 0.95 g/cm³ | [2] |
The significant difference in boiling points between the two isomers, despite having the same molecular weight, can be attributed to the position of the ethylamine group on the phenyl ring, which influences intermolecular forces.
Experimental Determination of Physical Properties
To ensure the integrity of research and development, the experimental validation of physical properties is critical. The following section outlines standardized protocols for determining key physical parameters of primary amines like this compound.
Boiling Point Determination
The boiling point is a fundamental physical property that provides an indication of a substance's volatility. For a liquid amine, this can be determined using the following protocol:
Protocol for Boiling Point Determination:
-
Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the ambient atmospheric pressure.
-
Pressure Correction: If the determination is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.
Workflow for Boiling Point Determination
Caption: A streamlined workflow for the experimental determination of a liquid's boiling point.
Melting Point of the Hydrochloride Salt
Since this compound is a liquid at room temperature, its melting point is not a relevant parameter. However, for characterization and handling of solid derivatives, the melting point of its salt, such as the hydrochloride, is often determined.
Protocol for Melting Point Determination of the Hydrochloride Salt:
-
Salt Formation: Dissolve the free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in the same solvent or as gaseous HCl). The hydrochloride salt will precipitate.
-
Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.
-
Sample Preparation: Finely powder a small amount of the dried salt.
-
Capillary Loading: Pack the powdered salt into a capillary tube to a height of 2-3 mm.
-
Melting Point Apparatus: Place the capillary tube in a melting point apparatus.
-
Heating and Observation: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) and record the temperature range from the first appearance of liquid to the complete melting of the solid.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter for its application in synthesis, purification, and formulation.
Protocol for Qualitative Solubility Testing:
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, and dichloromethane.
-
Sample Addition: To approximately 1 mL of each solvent in a separate test tube, add a few drops of this compound.
-
Observation: Agitate the mixture and observe for miscibility or the formation of a single phase. Record the amine as "soluble," "partially soluble," or "insoluble" in each solvent.
Based on its structure, this compound is expected to be soluble in common organic solvents and sparingly soluble in water. Its solubility in aqueous solutions will be highly pH-dependent due to the basicity of the amino group.
Acidity Constant (pKa)
The pKa of the conjugate acid of an amine is a measure of its basicity. This is a crucial parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.
Protocol for pKa Determination by Potentiometric Titration:
-
Solution Preparation: Prepare a standard solution of this compound of known concentration in water or a suitable co-solvent if the free base is not sufficiently water-soluble.
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons of the ethyl group, the amino protons (NH₂), and the two methyl groups on the phenyl ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the positions of the methyl and ethylamine substituents.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 149. The fragmentation pattern would likely involve the loss of the methyl group or cleavage of the C-C bond adjacent to the nitrogen atom.
Logical Flow for Compound Characterization
Caption: A logical workflow illustrating the key stages in the characterization of a novel chemical entity.
Safety and Handling
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This technical guide has provided a detailed overview of the known and expected physical properties of this compound. By combining available data with established experimental protocols and principles of chemical structure and reactivity, researchers and drug development professionals can gain a more complete understanding of this compound. The provided workflows and explanations are intended to serve as a practical resource for the safe and effective handling and characterization of this and similar molecules.
References
-
PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
American Elements. (n.d.). 2-(2,4-dimethylphenyl)ethan-1-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Phenethylamine. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,5-Dimethyl-phenyl)-1,1-dimethyl-ethylamine. Retrieved from [Link]
-
PubMed. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 1-(2,4-Dimethylphenyl)ethanamine: Nomenclature, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dimethylphenyl)ethanamine is a primary amine featuring a chiral center, making it a valuable building block in modern organic and medicinal chemistry. Its structural motif, a substituted α-methylbenzylamine, is prevalent in a variety of biologically active molecules and serves as a crucial intermediate in the synthesis of pharmaceuticals. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on insights relevant to research and development.
Section 1: Chemical Identity: IUPAC Nomenclature and Synonyms
The precise identification of a chemical entity is fundamental for scientific communication and regulatory compliance. This section delineates the formal nomenclature and common synonyms for this compound.
IUPAC Nomenclature
The systematic name for this compound, according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC), is 1-(2,4-dimethylphenyl)ethan-1-amine [1][2]. This name is derived by identifying the longest carbon chain containing the principal functional group (the amine), which is an ethanamine. The phenyl ring, substituted with two methyl groups at positions 2 and 4, is treated as a substituent at the first position of the ethanamine chain.
Common Synonyms and Identifiers
In literature and commercial catalogs, this compound may be referred to by several alternative names. A comprehensive list is crucial for effective literature searches and procurement.
| Identifier Type | Identifier | Source |
| CAS Number | 102877-07-6 | [1][3] |
| Synonym | α,2,4-Trimethylbenzylamine | |
| Synonym | 1-(2,4-Xylyl)ethylamine | |
| PubChem CID | 5227133 | [1][2] |
| MDL Number | MFCD01313694 | [1][2] |
Section 2: Physicochemical and Stereochemical Properties
Understanding the physical and chemical properties of this compound is essential for its handling, reaction optimization, and application. As a chiral molecule, its stereochemical properties are of paramount importance, particularly in drug development.
General Properties
The following table summarizes the key physicochemical properties of racemic this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N | [1][3] |
| Molecular Weight | 149.24 g/mol | [1][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 232.2 °C at 760 mmHg | [2] |
| Density | 0.937 g/cm³ | [2] |
Stereochemistry and Enantiomers
The presence of a stereocenter at the α-carbon (the carbon atom attached to both the phenyl ring and the amino group) means that this compound exists as a pair of enantiomers:
-
(R)-1-(2,4-Dimethylphenyl)ethanamine
-
(S)-1-(2,4-Dimethylphenyl)ethanamine
These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. In the context of drug development, it is common for one enantiomer to exhibit the desired pharmacological activity while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, the ability to synthesize or resolve these enantiomers is critical.
Section 3: Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organic chemistry. The most common and practical approaches start from the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone.
Reductive Amination of 1-(2,4-Dimethylphenyl)ethanone
Reductive amination is a widely used and versatile method for the synthesis of amines from ketones or aldehydes. This one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ to the desired amine. A common reducing agent for this transformation is sodium borohydride.
Experimental Protocol: Synthesis via Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve 1-(2,4-dimethylphenyl)ethanone (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (a significant excess is typically used).
-
Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction progress can be monitored by techniques like TLC or GC-MS.
-
Reduction: Once imine formation is substantial, cool the reaction mixture in an ice bath.
-
Carefully add sodium borohydride (NaBH₄) portion-wise (typically 1.5-2 equivalents). The addition should be slow to control the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by distillation or column chromatography.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones and aldehydes using formic acid and formamide (or a derivative) as the reducing agent and amine source. This reaction is typically carried out at elevated temperatures.
The mechanism involves the formation of a formyl derivative of the amine, which is then hydrolyzed to yield the primary amine.
Caption: General workflow of the Leuckart Reaction.
Section 4: Applications in Research and Development
The utility of this compound, particularly its enantiopure forms, lies in its application as a chiral resolving agent and as a building block in asymmetric synthesis.
Chiral Resolving Agent
Racemic mixtures of chiral acids can be resolved by forming diastereomeric salts with an enantiopure amine. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. After separation, the pure enantiomer of the acid can be recovered by treatment with an achiral acid. Enantiomerically pure (R)- or (S)-1-(2,4-Dimethylphenyl)ethanamine can be employed for this purpose.
Caption: Workflow for chiral resolution of a racemic acid.
Chiral Auxiliary
In asymmetric synthesis, a chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a chemical reaction to occur with a high degree of stereoselectivity. The chiral amine can be reacted with a prochiral substrate to form a chiral adduct. Subsequent reactions on this adduct are influenced by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched product. Chiral α-methylbenzylamines are well-established as effective chiral auxiliaries.
Intermediate in Pharmaceutical Synthesis
Substituted phenylethylamines are a common structural feature in many active pharmaceutical ingredients (APIs). This compound can serve as a key starting material or intermediate in the multi-step synthesis of complex drug molecules. Its incorporation can be crucial for establishing the correct stereochemistry required for biological activity. For instance, related chiral amines are known to be key intermediates in the synthesis of certain anti-inflammatory drugs and other therapeutic agents.
Section 5: Safety and Handling
As with any chemical, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general guidelines for handling primary amines apply.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
American Elements. 1-(2,4-dimethylphenyl)ethan-1-amine. [Link]
-
PubChem. 2-(2,4-Dimethylphenyl)ethanamine hydrochloride. [Link]
Sources
comprehensive literature review on 1-(2,4-Dimethylphenyl)ethanamine
An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)ethanamine: Synthesis, Resolution, and Application
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. As a chiral amine, this compound represents a valuable building block in medicinal chemistry. Its substituted phenyl ring and stereocenter offer a scaffold for developing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This document delves into its synthesis from commercially available precursors, methods for resolving its enantiomers, analytical techniques for its characterization, and its potential applications in the pharmaceutical landscape.
Core Molecular Profile and Physicochemical Properties
This compound is a primary amine featuring a dimethyl-substituted aromatic ring. These structural features are pivotal in defining its chemical reactivity and potential biological activity. The methyl groups on the phenyl ring can influence the molecule's interaction with biological targets through steric and electronic effects, and they can also impact its metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 102877-07-6 | [1][2] |
| Molecular Formula | C₁₀H₁₅N | [1][2] |
| Molecular Weight | 149.24 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 232.2 °C at 760 mmHg | [1] |
| Density | 0.937 g/cm³ | [1] |
| SMILES | CC1=CC(=C(C=C1)C(C)N)C | [1] |
| InChI Key | LFJDRMQPKZCUNL-UHFFFAOYSA-N | [1] |
Synthesis Pathway: Reductive Amination
A robust and widely applicable method for synthesizing this compound is the reductive amination of the corresponding ketone, 1-(2,4-dimethylphenyl)ethanone. This two-step, one-pot reaction is efficient and relies on readily available starting materials.
The causality behind this choice of pathway is its high yield and operational simplicity. The reaction proceeds via the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine. The use of a mild reducing agent like sodium borohydride is selective for the imine and avoids reduction of the aromatic ring.
Caption: A typical synthetic route to racemic this compound.
Experimental Protocol: Synthesis
Objective: To synthesize racemic this compound from 1-(2,4-dimethylphenyl)ethanone.
Materials:
-
Ammonium acetate (NH₄OAc)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(2,4-dimethylphenyl)ethanone (1.0 eq) and ammonium acetate (10.0 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous layer with dichloromethane. Extract the aqueous phase three times with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude amine can be purified by vacuum distillation to afford pure racemic this compound.
Chiral Resolution: Isolating Enantiomeric Purity
For applications in drug development, the separation of enantiomers is often mandatory, as the desired biological activity typically resides in one enantiomer, while the other may be inactive or contribute to off-target effects.[5] A classical and effective method for resolving chiral amines is through the formation of diastereomeric salts using a chiral acid.
The principle behind this technique is the differential solubility of the resulting diastereomeric salts. By reacting the racemic amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These diastereomers have different physical properties, including solubility in a given solvent system, allowing for their separation by fractional crystallization.
Caption: Diastereomeric salt formation for enantiomer separation.
Experimental Protocol: Chiral Resolution
Objective: To resolve racemic this compound using L-(+)-tartaric acid.
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Ethanol/Water solvent mixture
-
2M Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Dissolve the racemic amine (1.0 eq) in a minimal amount of a warm ethanol/water mixture.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 eq) in the same warm solvent system. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to maximize the yield and purity of the less soluble salt.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of enantioenriched salt.
-
To liberate the free amine, dissolve the collected salt in water and add 2M NaOH solution until the pH is >10.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous potassium carbonate (a suitable drying agent for amines), filter, and evaporate the solvent to yield the enantioenriched amine.
-
The enantiomeric excess (ee) of the resolved amine must be determined by chiral HPLC analysis.
-
The mother liquor, containing the other diastereomeric salt, can be similarly treated to recover the other enantiomer.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized this compound. This self-validating system ensures that the material meets the stringent quality standards required for research and drug development.
Sources
An In-depth Technical Guide to the Solubility Profile of 1-(2,4-Dimethylphenyl)ethanamine
This guide provides a comprehensive analysis of the solubility characteristics of 1-(2,4-Dimethylphenyl)ethanamine, a substituted phenethylamine derivative. Targeted at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to predict and determine the solubility of this compound in common laboratory solvents.
Executive Summary
Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide elucidates the predicted solubility profile of this compound through an examination of its physicochemical properties and the application of fundamental solubility theories. While specific experimental data for this compound is not widely published, this document provides a robust framework for predicting its behavior in various solvent classes and details the necessary experimental protocols for precise solubility determination.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is essential for predicting its solubility. This compound is a primary amine with an aromatic ring, positioning it as an aryl amine.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C10H15N | [1] |
| Molecular Weight | 149.24 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 232.2°C at 760 mmHg | [1] |
| Density | 0.937 g/cm³ | [1] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Predicted logP (Octanol/Water Partition Coefficient) | 1.9 | [2] |
The structure of this compound, featuring a nonpolar aromatic ring and a polar amine group, suggests a nuanced solubility profile. The presence of two methyl groups on the phenyl ring further increases its lipophilicity. The amine group is capable of acting as both a hydrogen bond donor and acceptor, which will influence its interaction with protic solvents. The predicted logP value of 1.9 indicates a greater affinity for nonpolar environments over aqueous ones.
Theoretical Solubility Principles and Predictions
The adage "like dissolves like" is the guiding principle for predicting solubility. This refers to the compatibility of intermolecular forces between the solute and the solvent.
Aqueous Solubility
Lower aliphatic amines exhibit water solubility due to their ability to form hydrogen bonds with water molecules. However, as the carbon chain length and molecular weight increase, the hydrophobic nature of the molecule begins to dominate, leading to decreased water solubility.[3][4] For aryl amines, the large hydrocarbon portion of the molecule typically renders them insoluble in water.[4]
Given its significant hydrocarbon structure (a benzene ring with two methyl groups and an ethyl group), this compound is predicted to have low to negligible solubility in water .
However, amines are weak bases and can react with acids to form salts.[5] These amine salts are often significantly more soluble in water than the original amine. Therefore, the solubility of this compound in aqueous solutions is expected to increase dramatically in acidic conditions (e.g., dilute hydrochloric acid) due to the formation of the corresponding ammonium salt.
Organic Solvent Solubility
The solubility in organic solvents is dictated by the polarity of both the solute and the solvent.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine group of this compound. While the nonpolar aromatic portion of the molecule may limit miscibility to some extent, it is predicted to be soluble in lower alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents possess polarity but do not have hydrogen bond donating capabilities. The amine group can still participate in dipole-dipole interactions. Studies on similar phenylethylamines have shown that both protic and aprotic organic solvents can influence their behavior through various electrostatic and hydrophobic interactions.[6] It is anticipated that this compound will be soluble in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The significant nonpolar character of the dimethylphenyl group suggests a high affinity for nonpolar solvents. Therefore, this compound is predicted to be highly soluble in solvents like toluene and moderately soluble in very nonpolar solvents like hexane.
Table 2: Predicted Solubility Profile of this compound
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Aqueous | Insoluble | Large hydrophobic moiety dominates. |
| 0.1 M HCl | Acidic Aqueous | Soluble | Formation of a soluble ammonium salt. |
| Methanol | Polar Protic | Soluble | Hydrogen bonding with the amine group. |
| Ethanol | Polar Protic | Soluble | Hydrogen bonding with the amine group. |
| Acetone | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |
| Acetonitrile | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |
| Dichloromethane | Halogenated | Highly Soluble | Good balance of polarity for the molecule. |
| Toluene | Aromatic | Highly Soluble | "Like dissolves like" principle with the aromatic ring. |
| Hexane | Nonpolar | Sparingly Soluble | High non-polarity may not fully accommodate the polar amine. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for accurate solubility data. The following section outlines a standard protocol for determining the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected solvents (e.g., water, methanol, toluene)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Syringe filters (0.45 µm)
Experimental Workflow
The following diagram illustrates the workflow for the equilibrium solubility shake-flask method, a gold standard for solubility determination.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of each test solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solute settle. For finer separation, centrifuge the vials.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulates.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor, typically expressed in mg/mL or mol/L.
Causality and Self-Validation in Experimental Design
-
Why excess solute? Using an excess of the compound ensures that the solvent becomes fully saturated, representing the thermodynamic solubility limit.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducible and accurate results.
-
Why agitation and sufficient time? This ensures that the system reaches equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Why filtration? The presence of undissolved microparticles can artificially inflate the measured concentration. Filtration ensures only the dissolved compound is analyzed.
-
Why HPLC? HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute in the presence of the solvent.
Logical Relationships in Solubility Prediction
The decision-making process for predicting solubility can be visualized as a flowchart, starting with the primary characteristics of the solute and solvent.
Caption: Decision tree for predicting solubility.
Conclusion
The solubility profile of this compound is governed by its dual chemical nature: a polar, basic amine group and a large, nonpolar dimethylphenyl moiety. It is predicted to be poorly soluble in water but readily soluble in acidic aqueous solutions and a wide range of organic solvents, from polar to nonpolar. For drug development and chemical synthesis applications, this profile suggests that while direct aqueous formulations may be challenging, the compound's solubility in organic solvents provides numerous avenues for processing and formulation. For precise quantitative data, the experimental protocols outlined in this guide should be followed diligently.
References
-
PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Salah, A. (n.d.). Exp 3 Identification of amine.
-
Mazina, J., et al. (2022). The influence of organic solvents on phenylethylamines in capillary zone electrophoresis. Journal of Chromatography A, 1675, 463169. doi:10.1016/j.chroma.2022.463169. Retrieved from [Link]
-
American Elements. (n.d.). 1-(2,4-dimethylphenyl)ethan-1-amine. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
-
Wikipedia. (n.d.). Mescaline. Retrieved from [Link]
-
Maczynski, A., Goral, M., & Wisniewska-Goclowska, B. (2012). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines. Journal of Physical and Chemical Reference Data, 41(4), 043105. doi:10.1063/1.4756770. Retrieved from [Link]
- PETRAMIN S.A. DE C.V. (2025). Safety Data Sheet: ethyldimethylamine.
- Fisher Scientific. (2023). SAFETY DATA SHEET.
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. Retrieved from [Link]
-
EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from [Link]
-
YouTube. (2011). Amines Experiment. Retrieved from [Link]
-
Ferreira, I., et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(9), 2671. doi:10.3390/molecules26092671. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3,4-Dimethylphenyl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 1-(3,4-Dimethylphenyl)ethan-1-amine | C10H15N | CID 5086468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 4. embibe.com [embibe.com]
- 5. chemhaven.org [chemhaven.org]
- 6. The influence of organic solvents on phenylethylamines in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Theoretical and Computational Characterization of 1-(2,4-Dimethylphenyl)ethanamine
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of 1-(2,4-Dimethylphenyl)ethanamine, a substituted phenethylamine with potential applications in pharmacology and materials science. For researchers, scientists, and drug development professionals, understanding the fundamental quantum mechanical properties of a molecule is paramount to predicting its behavior, reactivity, and interaction with biological targets. This document outlines a validated, multi-step computational workflow, moving from foundational conformational analysis to advanced spectroscopic simulation and molecular docking. By detailing not just the protocols but the scientific rationale behind methodological choices, this guide serves as a robust blueprint for generating high-fidelity computational data, thereby accelerating experimental design and de-risking development pipelines.
Introduction
This compound is a member of the substituted phenethylamine class, a group of compounds known for a wide range of biological activities, primarily as central nervous system stimulants.[1] The core structure consists of a phenyl ring linked to an amino group by a two-carbon chain, with specific substitutions on the aromatic ring influencing its pharmacological profile.[1] The subject of this guide, with the chemical formula C₁₀H₁₅N and a molecular weight of 149.24 g/mol , presents a unique substitution pattern that warrants detailed investigation.[2]
Traditional experimental characterization can be resource-intensive. Modern computational chemistry offers a powerful, predictive alternative to elucidate molecular properties with remarkable accuracy. This guide details the application of Density Functional Theory (DFT) and molecular docking simulations to build a complete physicochemical profile of this compound. We will explore its structural preferences, simulated spectroscopic signatures (FT-IR, NMR, UV-Vis), and its potential interactions with a relevant biological target. This approach provides a foundational dataset that is invaluable for guiding synthesis, validating experimental results, and identifying potential therapeutic applications.
Part I: Foundational Workflow - Conformational Analysis and Geometry Optimization
Expertise & Rationale: A molecule's biological activity is intrinsically linked to its three-dimensional shape. This compound possesses rotatable single bonds, meaning it can exist in multiple spatial arrangements, or conformations. Identifying the lowest-energy conformer is a critical first step, as this represents the most probable structure of the molecule at equilibrium. Our protocol employs a two-stage process: a rapid potential energy surface (PES) scan to identify stable conformers, followed by high-accuracy DFT optimization to refine the geometry of the most stable candidate.
Protocol 1: Conformational Search and Optimization
-
Initial Structure Generation: Construct the 3D model of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Dihedral Angle Selection: Identify the key rotatable bond for conformational variance, which is the C-C bond between the phenyl ring and the ethylamine side chain (C_aryl - C_alpha).
-
Potential Energy Surface (PES) Scan:
-
Perform a relaxed PES scan by rotating the selected dihedral angle in discrete steps (e.g., 10-15 degrees) from 0° to 360°.
-
Use a computationally inexpensive but reliable semi-empirical method (e.g., PM7) or a small basis set DFT for this initial scan to balance speed and accuracy.
-
-
Conformer Identification: Analyze the resulting energy profile to identify all local minima. The global minimum corresponds to the most stable conformer.
-
High-Level Geometry Optimization:
-
Take the geometry of the global minimum conformer from the PES scan.
-
Perform a full geometry optimization using a higher level of theory. The combination of Becke's three-parameter hybrid functional (B3LYP) with the 6-311++G(d,p) basis set is recommended, as it provides an excellent balance of accuracy and computational cost for organic molecules.[3][4]
-
-
Vibrational Frequency Analysis:
-
Conduct a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Self-Validation Check: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step is non-negotiable for a trustworthy result. The output also provides the zero-point vibrational energy and the data required for simulating the IR spectrum.
-
Visualization: Computational Workflow
Caption: Workflow for determining the optimized ground state geometry.
Part II: Simulated Spectroscopic Profiling
Expertise & Rationale: Computational spectroscopy allows for the direct prediction of a molecule's spectral features, which can be used to interpret and validate experimental data. By calculating the vibrational modes, nuclear magnetic shielding tensors, and electronic transitions, we can generate simulated FT-IR, NMR, and UV-Vis spectra. This process is grounded in well-established quantum mechanical principles.[5]
Protocol 2: Spectroscopic Simulation
This protocol assumes the successful completion of the geometry optimization and frequency calculation in Part I.
-
FT-IR Spectrum Simulation:
-
The output from the frequency calculation in Protocol 1 contains the harmonic vibrational frequencies and their corresponding intensities.
-
Apply a standard scaling factor (e.g., ~0.96-0.98 for B3LYP functionals) to the calculated frequencies to correct for anharmonicity and systematic errors.
-
Plot the scaled frequencies against their intensities to generate the theoretical FT-IR spectrum. This allows for direct comparison with experimental data.[3][6]
-
-
NMR Spectra Simulation:
-
Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation employing the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[7][8]
-
Calculate the absolute shielding tensors for all atoms.
-
Reference the calculated isotropic shielding values against the shielding of a standard (Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the final ¹H and ¹³C chemical shifts (δ).
-
-
UV-Vis Spectrum Simulation:
-
Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry.[3]
-
Request the calculation of the first several singlet excited states (e.g., 10-20 states) to identify the electronic transitions with the highest oscillator strengths.
-
The wavelength (λ_max) of the transition with the highest oscillator strength corresponds to the primary absorption peak in the UV-Vis spectrum.
-
Data Presentation: Predicted Spectroscopic Data
The following table summarizes the expected quantitative data from these simulations, based on values reported for structurally similar aromatic amines and substituted benzenes.[3][8][9]
| Parameter | Predicted Value | Significance |
| Key FT-IR Peaks (cm⁻¹) | ||
| N-H Stretch (Amine) | 3300 - 3500 | Confirms presence of the primary amine group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the aromatic phenyl ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Corresponds to the methyl and ethyl groups. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Vibrations within the phenyl ring structure. |
| ¹³C NMR Shifts (δ, ppm) | ||
| Aromatic C (unsubstituted) | 125 - 130 | Standard chemical shift for benzene-like carbons. |
| Aromatic C (substituted) | 135 - 145 | Carbons attached to methyl groups are deshielded. |
| Aliphatic Cα (CH-NH₂) | 50 - 60 | Carbon directly attached to the nitrogen. |
| Aliphatic Cβ (CH₃) | 15 - 25 | Methyl group on the ethylamine side chain. |
| ¹H NMR Shifts (δ, ppm) | ||
| Aromatic H | 6.8 - 7.2 | Protons on the dimethylphenyl ring. |
| Aliphatic Hα (CH-NH₂) | 3.5 - 4.5 | Proton on the chiral center. |
| Amine H (NH₂) | 1.5 - 3.0 | Broad signal, position is solvent-dependent. |
| UV-Vis Absorption | ||
| λ_max (nm) | ~260 - 280 | Corresponds to π → π* transitions in the phenyl ring. |
Part III: Exploring Bioactivity - Molecular Docking
Expertise & Rationale: As a substituted phenethylamine, this compound is a candidate for interaction with monoamine neurotransmitter systems. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein receptor or enzyme.[10] This allows us to generate hypotheses about the molecule's potential biological targets and mechanism of action. For this guide, we will use Monoamine Oxidase B (MAO-B), a key enzyme in the metabolism of dopamine, as a representative target due to its relevance to phenethylamine pharmacology.
Protocol 3: Molecular Docking Simulation
-
Receptor Preparation:
-
Download the crystal structure of human MAO-B from the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., PyMOL, AutoDock Tools), prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.
-
-
Ligand Preparation:
-
Use the optimized, low-energy structure of this compound obtained from Protocol 1.
-
Assign appropriate partial charges (e.g., Gasteiger charges).
-
-
Docking Simulation:
-
Define the binding site (grid box) on MAO-B, typically centered on the location of the native ligand or the active site flavin adenine dinucleotide (FAD) cofactor.
-
Use a validated docking program like AutoDock Vina to perform the simulation. The program will explore various conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
Binding Affinity: The primary output is the binding affinity (or docking score) in kcal/mol. More negative values suggest stronger, more favorable binding.
-
Binding Pose: Visualize the top-ranked binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the active site.
-
Visualization: Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Conclusion
This technical guide has presented a rigorous, multi-faceted computational workflow for the deep characterization of this compound. By systematically progressing from conformational analysis and geometry optimization to the simulation of spectroscopic profiles and the exploration of potential bioactivity through molecular docking, researchers can build a comprehensive and predictive model of this molecule. The protocols described herein are built upon validated theoretical principles and represent a standard of practice in modern computational chemistry.[11][12] Adherence to these self-validating steps ensures the generation of high-quality, trustworthy data that can effectively guide experimental efforts, conserve resources, and accelerate the journey from molecular concept to functional application.
References
-
1-(2,4-dimethylphenyl)ethan-1-amine | CAS 102877-07-6. American Elements.[Link]
-
2-(2,4-Dimethylphenyl)ethanamine hydrochloride | C10H16ClN | CID 24187019. PubChem.[Link]
-
Substituted phenethylamine. Wikipedia.[Link]
-
Molecular Docking and Molecular Dynamics Simulations in Related to Leishmania donovani: An Update and Literature Review. National Center for Biotechnology Information (NCBI).[Link]
-
Molecular structure, spectroscopic (FT-IR and UV-Vis) and DFT quantum-chemical studies on 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol. ResearchGate.[Link]
-
Synthesis, Spectral, Computational and Molecular Docking Studies of 4,5-di(furan-2-yl)-2-phenyl-1-(2-(thiophen-2-yl)ethyl-1H Imidazole Derivatives. ResearchGate.[Link]
-
Crystallographic, vibrational, and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. ResearchGate.[Link]
-
Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines. International Journal of Current Research.[Link]
-
Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. MDPI.[Link]
-
(PDF) Experimental and Quantum Chemical Computational Analysis of Novel N 4 ,N 4′ -Dimethyl-[1,1′-Biphenyl]-3,3′,4,4′-Tetraamine. ResearchGate.[Link]
-
Vibrational (FT-IR and FT-Raman), electronic (UV-Vis), NMR (H-1 and C-13) spectra and reactivity analyses of 4,5-dimethyl-o-phenylenediamine. ResearchGate.[Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. National Center for Biotechnology Information (NCBI).[Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa.[Link]
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.[Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and dft calculations of some aryl 1-(2,4-dinitronaphthyl) ethers and amines | International Journal of Current Research [journalcra.com]
- 5. lehigh.edu [lehigh.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Docking and Molecular Dynamics Simulations in Related to Leishmania donovani: An Update and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Detailed Guide to Chiral Resolution Using 1-(2,4-Dimethylphenyl)ethanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Chirality in Modern Drug Development
In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Many therapeutic agents are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit profound differences in their pharmacological and toxicological profiles within the chiral environment of the human body. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have increasingly emphasized the need for the development of single-enantiomer drugs. This has driven the demand for robust and scalable methods for the separation of racemic mixtures—a process known as chiral resolution. Among the various techniques available, classical resolution via the formation of diastereomeric salts remains a cornerstone in both laboratory-scale synthesis and industrial production due to its cost-effectiveness and scalability.[1]
This application note provides a comprehensive guide to the principles and practice of chiral resolution using the resolving agent 1-(2,4-Dimethylphenyl)ethanamine. We will delve into the mechanistic underpinnings of this technique, present a detailed, field-proven protocol for the resolution of a model racemic acid, and offer expert insights into adapting this methodology for various substrates.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique lies in the conversion of a pair of enantiomers, which are physically inseparable by standard laboratory techniques, into a pair of diastereomers, which possess distinct physical properties such as solubility, melting point, and crystal structure.[2] This is achieved by reacting the racemic mixture (in this case, a racemic carboxylic acid) with an enantiomerically pure chiral resolving agent (a chiral base).
The resulting products are two diastereomeric salts: (R)-acid•(R)-base and (S)-acid•(R)-base (assuming an (R)-configured resolving agent). Because these salts are diastereomers, they will have different solubilities in a given solvent system. Through a process of fractional crystallization, the less soluble diastereomeric salt will preferentially crystallize out of the solution, while the more soluble diastereomeric salt remains in the mother liquor. The crystallized salt can then be isolated, and the desired enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. Similarly, the other enantiomer can be recovered from the mother liquor.
Featured Resolving Agent: this compound
This compound is a chiral amine that belongs to the family of substituted phenylethylamines. These compounds are widely used as resolving agents for acidic racemates. The presence of the methyl groups on the phenyl ring can influence the steric and electronic properties of the molecule, which in turn can affect the efficiency of the chiral recognition process during the formation and crystallization of the diastereomeric salts.
Key Attributes of this compound:
-
Structural Rigidity: The aromatic ring provides a rigid scaffold that can facilitate well-defined intermolecular interactions within the crystal lattice of the diastereomeric salt.
-
Basicity: The primary amine group provides the necessary basicity to form a stable salt with a carboxylic acid.
-
Potential for Enhanced Selectivity: The substitution pattern on the phenyl ring can lead to more specific and stronger interactions with the racemic acid, potentially resulting in a greater difference in solubility between the two diastereomeric salts and thus a more efficient resolution.
Exemplary Protocol: Chiral Resolution of Racemic Ketoprofen
To illustrate the practical application of this methodology, we present a detailed protocol for the chiral resolution of ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), using a structurally related resolving agent, (S)-(-)-α-phenylethylamine. This protocol serves as an excellent model for developing a resolution process with this compound.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| Racemic Ketoprofen | ≥98% | Major Chemical Supplier | |
| (S)-(-)-α-Phenylethylamine | ≥99% | Major Chemical Supplier | Corrosive, handle with care. |
| Methanol | Anhydrous | Major Chemical Supplier | |
| Ethyl Acetate | ACS Grade | Major Chemical Supplier | |
| 2M Hydrochloric Acid | Aqueous | Major Chemical Supplier | |
| Diethyl Ether | Anhydrous | Major Chemical Supplier | |
| Anhydrous Sodium Sulfate | Granular | Major Chemical Supplier |
Experimental Workflow
Caption: Workflow for Chiral Resolution.
Step-by-Step Protocol
1. Formation of Diastereomeric Salts:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g (39.3 mmol) of racemic ketoprofen in 100 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate.
-
Gently heat the solution to 50-60 °C with stirring until all the solid has dissolved.
-
In a separate beaker, dissolve 4.76 g (39.3 mmol) of (S)-(-)-α-phenylethylamine in 20 mL of ethyl acetate.
-
Slowly add the solution of the resolving agent to the warm solution of racemic ketoprofen with continuous stirring.
-
Allow the mixture to stand at 50-60 °C for 10 minutes.
2. Fractional Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystalline precipitate should be observed.
-
To maximize the yield of the less soluble diastereomeric salt, cool the flask in an ice bath for 1-2 hours.
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate (2 x 10 mL).
-
Dry the crystals in a vacuum oven at 40 °C to a constant weight. This is the less soluble diastereomeric salt.
-
Retain the filtrate (mother liquor), which contains the more soluble diastereomeric salt.
3. Recovery of the Enantiomers:
-
From the Crystallized Salt (to obtain one enantiomer):
-
Suspend the dried, less soluble diastereomeric salt in 50 mL of water.
-
With vigorous stirring, add 2M HCl dropwise until the pH of the solution is approximately 1-2. This will break the salt.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched ketoprofen.
-
-
From the Mother Liquor (to obtain the other enantiomer):
-
Transfer the filtrate from step 2.4 to a separatory funnel.
-
Add 50 mL of water and acidify with 2M HCl to a pH of 1-2.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the other enantiomer of ketoprofen.
-
4. Recovery of the Resolving Agent:
-
The acidic aqueous layers from the recovery of both enantiomers can be combined.
-
Basify the combined aqueous solution with a strong base (e.g., 2M NaOH) to a pH of 10-11.
-
Extract the liberated (S)-(-)-α-phenylethylamine with diethyl ether (3 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation to recover the resolving agent.
Key Experimental Parameters
| Parameter | Value/Range | Rationale |
| Molar Ratio (Acid:Base) | 1:1 | Ensures complete salt formation without excess of either component in the initial crystallization. |
| Solvent System | Methanol/Ethyl Acetate | A combination of a polar protic solvent (methanol) to aid dissolution and a less polar solvent (ethyl acetate) to promote crystallization. |
| Crystallization Temperature | Slow cooling from 60 °C to 0 °C | Gradual cooling promotes the formation of well-defined crystals and improves the selectivity of the crystallization. |
Adapting the Protocol for this compound
While the above protocol provides a robust starting point, the use of this compound may require some optimization. The additional methyl groups on the phenyl ring can alter the solubility of the resulting diastereomeric salts.
Expert Recommendations for Adaptation:
-
Solvent Screening: This is the most critical step. A systematic screening of various solvents and solvent mixtures is recommended. Start with common solvents for diastereomeric salt crystallization such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone), as well as their mixtures with water or non-polar co-solvents like heptane or toluene. The goal is to find a solvent system where the difference in solubility between the two diastereomeric salts is maximized.
-
Molar Ratio of Resolving Agent: While a 1:1 molar ratio is a good starting point, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) can lead to a higher enantiomeric excess in the crystallized salt, albeit at the cost of yield.
-
Temperature Profile: The temperature at which the salts are dissolved and the cooling rate during crystallization can significantly impact the outcome. Experiment with different initial dissolution temperatures and cooling profiles (e.g., slow cooling overnight vs. rapid cooling in an ice bath).
Validation and Characterization of Resolved Enantiomers
To ensure the success of the chiral resolution, it is essential to determine the yield and enantiomeric purity of the obtained products.
-
Yield Calculation: The theoretical yield for the recovery of a single enantiomer from a racemic mixture is 50%. The actual yield should be calculated based on the mass of the starting racemic acid.
-
Enantiomeric Excess (e.e.) Determination:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase (CSP) is used to separate the two enantiomers, and the e.e. is calculated from the relative peak areas.[3]
-
Polarimetry: The optical rotation of the resolved enantiomer is measured using a polarimeter. The e.e. is then calculated by comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | The diastereomeric salts are too soluble in the chosen solvent. The solution is not supersaturated. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Try a lower crystallization temperature. |
| An oil forms instead of crystals. | The melting point of the diastereomeric salt is below the crystallization temperature. Impurities are present. | Try a different solvent. Ensure all reagents are pure. |
| Low enantiomeric excess. | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Crystallization was too rapid. | Perform a solvent screen to find a more selective system. Slow down the cooling rate. Recrystallize the obtained salt. |
| Low yield. | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize the crystallization temperature (lower may be better). Try a different solvent system. |
Conclusion
Chiral resolution by diastereomeric salt formation is a powerful and enduring technique for obtaining enantiomerically pure compounds. This compound represents a valuable resolving agent with the potential for high selectivity in the resolution of racemic carboxylic acids. By understanding the fundamental principles and systematically optimizing key experimental parameters such as the solvent system and crystallization conditions, researchers can effectively develop robust and scalable protocols for the production of single-enantiomer active pharmaceutical ingredients.
References
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
- Google Patents. (1992). Resolution of ketoprofen.
- McCullagh, J. V. (2008). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl) Propionic Acid.
-
Wikipedia. (n.d.). Diastereomeric recrystallisation. Retrieved from [Link]
-
MDPI. (2020). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
- Google Patents. (1991). Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid.
-
PubMed. (2003). Resolution of enantiomers of ketoprofen by HPLC: a review. Retrieved from [Link]
-
ACS Publications. (2021). Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation. Retrieved from [Link]
- European Patent Office. (1998). Process for the separation of a mixture of enantiomers.
-
PubMed. (2022). Chiral Inversion of 2-Arylpropionic Acid Enantiomers under Anaerobic Conditions. Retrieved from [Link]
- Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
-
National Central University. (n.d.). Recycling of resolving agent and solvent by water-based reactions and phase diagrams: Chiral resolution study of racemic ibuprofen. Retrieved from [Link]
-
MDPI. (2019). Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. Retrieved from [Link]
-
RSC Publishing. (2014). Direct enantioseparation of 1-(2-hydroxyphenyl) ethylamines via diastereomeric salt formation: chiral recognition mechanism based on the crystal structure. Retrieved from [Link]
- Google Patents. (2018). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
-
PubMed. (2006). Preparative method of R-(-)-lbuprofen by diastereomer crystallization. Retrieved from [Link]
- Google Patents. (1993). Ibuprofen resolution.
Sources
- 1. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 3. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
1-(2,4-Dimethylphenyl)ethanamine in Asymmetric Synthesis: An Inquiry into its Application as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Chiral Auxiliaries in Modern Organic Synthesis
In the landscape of pharmaceutical development and complex molecule synthesis, the control of stereochemistry is paramount. Chiral auxiliaries are powerful tools in this endeavor, enabling chemists to introduce chirality into achiral substrates with a high degree of stereocontrol.[1] These enantiopure compounds temporarily attach to a substrate, direct the stereochemical outcome of a subsequent reaction to form a diastereomeric intermediate, and are then cleaved to reveal the desired enantiomerically enriched product.[1] The ideal chiral auxiliary is readily available in both enantiomeric forms, provides high diastereoselectivity, and can be efficiently removed and recycled.
While a variety of chiral auxiliaries have been developed and extensively studied, this guide focuses on a specific inquiry into the application of 1-(2,4-dimethylphenyl)ethanamine as a chiral auxiliary in organic reactions. Despite its structural similarity to other effective phenethylamine-based auxiliaries, a comprehensive review of the scientific literature reveals a notable absence of its use in this capacity.
Probing the Potential: A Search for Applications
Extensive searches of chemical databases and scholarly articles were conducted to identify instances where this compound has been employed as a chiral auxiliary in asymmetric reactions such as diastereoselective alkylations, aldol reactions, or Michael additions. These investigations, however, did not yield any specific published protocols or application notes detailing its use.
The scientific literature is rich with examples of structurally related chiral auxiliaries, such as pseudoephedrine and Evans oxazolidinones, which have proven to be highly effective in a wide range of asymmetric transformations.[2][3] For instance, pseudoephedrine amides are well-known to undergo highly diastereoselective alkylations to produce chiral carboxylic acids and their derivatives.[2] Similarly, Evans oxazolidinones are extensively used to control stereochemistry in aldol reactions.[4]
The lack of documented applications for this compound as a chiral auxiliary suggests that it may not be a preferred choice for chemists in the field. This could be due to a variety of factors, including:
-
Lower Diastereoselectivity: The steric and electronic properties of the 2,4-dimethylphenyl group might not provide the necessary facial bias for high diastereoselectivity in common asymmetric reactions.
-
Difficulties in Synthesis or Resolution: The preparation of enantiopure this compound might be more challenging or costly compared to more established auxiliaries.
-
Challenges in Cleavage: The removal of the auxiliary after the desired transformation might be inefficient or lead to racemization of the product.
Conceptual Workflow for Evaluating a Novel Chiral Auxiliary
For researchers interested in exploring the potential of this compound or other novel candidates as chiral auxiliaries, a general workflow can be proposed. This workflow is based on established principles of asymmetric synthesis.
Figure 1. A conceptual workflow for the evaluation of a novel chiral auxiliary.
Hypothetical Protocols Based on Analogy
While no specific protocols for this compound exist, we can construct hypothetical procedures based on well-established methods for analogous chiral auxiliaries. These are provided for illustrative purposes to guide potential research in this area.
Hypothetical Protocol 1: Synthesis and Diastereoselective Alkylation of an N-Acyl Derivative
This protocol is adapted from standard procedures for the alkylation of pseudoephedrine amides.
Step 1: Acylation of (R)-1-(2,4-Dimethylphenyl)ethanamine
-
To a solution of (R)-1-(2,4-dimethylphenyl)ethanamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add propanoyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-propanoyl derivative.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propanoyl derivative (1.0 eq) in dry tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to form the enolate.
-
Add an alkyl halide (e.g., benzyl bromide) (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate.
-
Analyze the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.[5][6]
Hypothetical Protocol 2: Cleavage of the Chiral Auxiliary
This protocol is based on standard methods for the hydrolysis of amides.
-
Dissolve the alkylated N-acyl derivative in a mixture of THF and water.
-
Add an excess of a strong base, such as lithium hydroxide (LiOH) (4.0 eq).
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with aqueous HCl.
-
Extract the desired chiral carboxylic acid with an organic solvent.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer by basification and extraction.
Data Presentation: Expected Outcomes
Should research into this compound as a chiral auxiliary be undertaken, the following data would be crucial for its evaluation.
Table 1: Hypothetical Diastereomeric Ratios for Alkylation Reactions
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | To be determined |
| Ethyl Iodide | To be determined |
| Benzyl Bromide | To be determined |
| Isopropyl Iodide | To be determined |
Conclusion and Future Outlook
While this compound is a commercially available chiral amine, there is a conspicuous lack of evidence in the scientific literature to support its use as a chiral auxiliary in asymmetric synthesis. The information presented in this guide is therefore based on analogy to well-established chiral auxiliaries and serves as a conceptual framework for any future investigation into its potential.
For researchers in drug development and synthetic chemistry, the exploration of novel chiral auxiliaries remains a valuable endeavor. Should this compound prove to be effective, it would represent a new tool in the ever-expanding toolkit of asymmetric synthesis. However, based on the current state of published research, its application in this context remains speculative.
References
[7] Mourad, A. K., & Czekelius, C. (n.d.). The synthesis of esters from carboxylic acids and their derivatives was described previous. Thieme. [8] NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of. (n.d.). Georg Thieme Verlag. [9] Asymmetric Michael Addition. (n.d.). Buchler GmbH. [2] Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [10] Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. (n.d.). National Center for Biotechnology Information. [3] Evans, D. A., Helmchen, G., & Rüping, M. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [11] The Asymmetric Michael Addition Reaction Using Chiral Imines. (n.d.). ResearchGate. [5] Chen, Y. (2001). RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. University of Illinois Urbana-Champaign. [12] Organocatalytic Asymmetric Michael Addition Reaction of Aldehydes with 2-Furanones: Experimental, Applications and DFT Studies. (n.d.). ResearchGate. [4] Evans Auxiliaries and a Friend for Aldol Reactions. (2024, March 26). YouTube. [13] Synthesis of a new chiral cyclic aminal derived from rac-1,2-propanediamine | Request PDF. (n.d.). ResearchGate. [14] Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. (n.d.). MDPI. [15] Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022, November 3). National Center for Biotechnology Information. [16] Synthesis and giao nmr calculations for two diastereoisomers of 2′-acetyloxy-2′-phenylspiro[indeno[1,2-b]quinoxalin-11, 1′-cyclopropane]. (n.d.). ResearchGate. [6] NMR Spectra of New Compounds. (n.d.). [17] A Flow-Based Synthesis of 2-Aminoadamantane-2-carboxylic Acid. (n.d.). ResearchGate. [1] Chiral auxiliary. (n.d.). Wikipedia. [18] Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). [19] Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. [20] Synthesis of cis‐chiral amine from carboxylic acid. (n.d.). ResearchGate.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide [mdpi.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 16. mdpi.com [mdpi.com]
- 17. Asymmetric Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Storage of 1-(2,4-Dimethylphenyl)ethanamine
Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 1-(2,4-Dimethylphenyl)ethanamine (CAS RN: 102877-07-6) in a laboratory setting.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for structurally similar substituted phenylethylamines and related amine compounds. These guidelines are intended for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a safe working environment. A thorough risk assessment should be conducted prior to any handling of this chemical.
Introduction and Chemical Profile
This compound is a substituted phenethylamine for research use only.[1] As with many substituted phenylethylamines, it should be handled with care due to its potential biological activity and irritant properties.[2] The protocols outlined herein are designed to provide a framework for its safe use, drawing parallels from similar chemical structures.
Chemical Identity:
| Property | Value | Reference |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 102877-07-6 | [1] |
| Molecular Formula | C10H15N | [1] |
| Molecular Weight | 149.24 g/mol |[1] |
Hazard Assessment and Toxicology
Potential Hazards:
-
Skin and Eye Irritation: Many amines are corrosive or irritants, capable of causing skin burns and serious eye damage.[3][4][5]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[3][6]
-
Flammability: While not definitively classified, similar compounds can be flammable liquids and vapors.[3][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[6][8]
-
Skin Protection: An appropriate lab coat must be worn. Protective gloves (e.g., nitrile) should be used, and changed immediately if contaminated.[6][9]
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[7][10] If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used after a formal respiratory protection program has been established.[6]
Safe Handling and Experimental Workflow
Adherence to a strict protocol is critical for minimizing exposure. The following workflow is recommended:
Caption: Safe Handling Workflow for this compound.
Protocol for Weighing and Solution Preparation:
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in Section 3.
-
Place a calibrated analytical balance inside the fume hood.
-
Label all vials and beakers prior to use.
-
-
Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean spatula, transfer the desired amount of the compound to a tared weigh boat or directly into the reaction vessel.
-
Close the primary container tightly.
-
Slowly add the desired solvent to the vessel to dissolve the compound, keeping the container opening away from your breathing zone.
-
-
Post-Handling:
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Container: Store in a tightly closed container to prevent exposure to air and moisture.[6][8][11]
-
Location: Keep in a cool, dry, and well-ventilated area.[6][11][12] The storage area should be a designated corrosives or flammables cabinet, depending on a full hazard assessment.[3][7]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and halogens.[6][12][13]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[3][5][6][8] Use spark-proof tools when handling containers.[12][14]
Emergency Procedures
Spill Response:
-
Evacuation: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control: If safe to do so, prevent the spread of the liquid.
-
Cleanup: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[6][8] Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for chemical waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[3][4][9]
-
Skin Contact: Remove contaminated clothing and shoes.[3] Flush skin with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Do NOT induce vomiting.[3][6] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: Collect all contaminated materials (e.g., disposable labware, absorbent materials, gloves) in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3][9]
References
-
8-Methylquinoline - SAFETY DATA SHEET. (2009, September 26). Retrieved January 27, 2026, from [Link]
-
Material Safety Data Sheet - Phenethylamine - Cole-Parmer. (n.d.). Retrieved January 27, 2026, from [Link]
-
Safety Data Sheet: ethyldimethylamine. (2025, January 30). Retrieved January 27, 2026, from [Link]
-
Dimethylamine (DMA) - AKKİM. (n.d.). Retrieved January 27, 2026, from [Link]
-
SAFETY DATA SHEET - Fisher Scientific. (2023, September 1). Retrieved January 27, 2026, from [Link]
-
Dimethylamine Uses And New Storage Method - Caloong Chemical Co., Ltd. (2023, April 6). Retrieved January 27, 2026, from [Link]
-
3 - SAFETY DATA SHEET. (2009, September 26). Retrieved January 27, 2026, from [Link]
-
Phenethylamines - University of Virginia School of Medicine. (2024, October). Retrieved January 27, 2026, from [Link]
-
Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC - NIH. (2022, December 29). Retrieved January 27, 2026, from [Link]
-
8-Hydroxyquinoline - SAFETY DATA SHEET. (2025, July 28). Retrieved January 27, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. med.virginia.edu [med.virginia.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. idesapetroquimica.com [idesapetroquimica.com]
- 6. 1-(2,4-Dimethylphenyl)ethan-1-one(89-74-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.ie [fishersci.ie]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. caloongchem.com [caloongchem.com]
- 13. akkim.com.tr [akkim.com.tr]
- 14. celanese.com [celanese.com]
Application Notes and Protocols: The Strategic Use of 1-(2,4-Dimethylphenyl)ethanamine in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative of Chirality and Novel Scaffolds in Agrochemical Design
The relentless pursuit of enhanced agricultural productivity and sustainable crop protection necessitates the continuous development of novel agrochemicals. A pivotal strategy in modern agrochemical research is the incorporation of chiral building blocks to optimize biological activity while minimizing off-target effects and environmental impact. Among these, chiral amines, particularly substituted phenylethylamines, have emerged as critical components in the synthesis of a new generation of highly effective fungicides and insecticides.[1][2] This guide focuses on the application of 1-(2,4-Dimethylphenyl)ethanamine , a versatile chiral amine, in the synthesis of advanced agrochemical candidates, with a specific emphasis on fungicidal carboxamides targeting the succinate dehydrogenase (SDH) enzyme.
This compound offers a unique structural motif, combining a chiral ethylamine side chain with a sterically hindered 2,4-dimethylphenyl group. This combination can impart favorable properties to the final agrochemical, including enhanced binding affinity to the target enzyme, metabolic stability, and optimal physicochemical characteristics for plant uptake and translocation. The primary application explored in this document is the synthesis of potent succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides that play a crucial role in the management of a broad spectrum of fungal diseases in crops.[3][4][5]
Part 1: Synthesis of a Model Fungicidal Carboxamide
This section details the synthesis of a representative N-[1-(2,4-dimethylphenyl)ethyl] carboxamide fungicide. The chosen synthetic pathway is a robust and widely applicable method for the preparation of this class of compounds, involving the coupling of this compound with a suitable carboxylic acid derivative.
Synthetic Scheme Overview
The synthesis proceeds via a standard amidation reaction, where the nucleophilic amine group of this compound attacks the electrophilic carbonyl carbon of an activated carboxylic acid.
Caption: General synthetic route for N-[1-(2,4-dimethylphenyl)ethyl] carboxamide fungicides.
Experimental Protocol: Synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-2-(trifluoromethyl)nicotinamide
This protocol describes the synthesis of a model fungicidal compound. The selection of 2-(trifluoromethyl)nicotinic acid is based on its prevalence in the structure of several commercial SDHI fungicides.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 102877-07-6 | 149.24 | 1.49 g (10 mmol) |
| 2-(Trifluoromethyl)nicotinic acid | 15344-47-5 | 191.11 | 1.91 g (10 mmol) |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.43 g (12 mmol) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 2.02 g (20 mmol) |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 100 mL |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | 50 mL |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | 5 g |
Procedure:
-
Acid Chloride Formation: To a stirred solution of 2-(trifluoromethyl)nicotinic acid (1.91 g, 10 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere, add thionyl chloride (1.43 g, 12 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (50 mL) and cool to 0 °C.
-
In a separate flask, dissolve this compound (1.49 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in anhydrous dichloromethane (50 mL).
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Quench the reaction with water (50 mL).
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-[1-(2,4-dimethylphenyl)ethyl]-2-(trifluoromethyl)nicotinamide.
Part 2: Mechanism of Action - Targeting Succinate Dehydrogenase
The fungicidal activity of the synthesized carboxamide is predicated on its ability to inhibit the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle in fungi.
SDH Inhibition Pathway
Caption: Mechanism of action of carboxamide fungicides via SDH inhibition.
The N-[1-(2,4-dimethylphenyl)ethyl] carboxamide fungicide acts by binding to the ubiquinone-binding site (Qp site) of the SDH complex. This binding event physically obstructs the reduction of ubiquinone to ubihydroquinone, thereby interrupting the flow of electrons in the respiratory chain. The consequence of this inhibition is a severe disruption of cellular respiration, leading to a rapid depletion of ATP, the primary energy currency of the cell. Ultimately, this energy crisis results in the cessation of fungal growth and cell death. The chirality of the this compound moiety is crucial for the precise stereospecific interaction with the Qp site, which often leads to one enantiomer being significantly more active than the other.[6][7]
Part 3: Structure-Activity Relationship (SAR) Insights
The biological efficacy of N-[1-(2,4-dimethylphenyl)ethyl] carboxamide fungicides is highly dependent on the nature of the substituents on both the phenyl ring of the amine and the carboxamide moiety.
-
The 2,4-Dimethylphenyl Group: The methyl groups at the 2 and 4 positions of the phenyl ring provide steric bulk, which can enhance the binding affinity of the molecule to the hydrophobic pocket of the SDH enzyme. This substitution pattern can also protect the molecule from metabolic degradation, thereby increasing its in-planta stability and residual activity.
-
The Chiral Ethylamine Linker: The stereochemistry at the α-carbon of the ethylamine linker is critical for potent fungicidal activity. The (R)- or (S)-enantiomer will exhibit differential binding to the chiral active site of the SDH enzyme. The development of stereoselective synthetic routes to obtain the more active enantiomer is a key objective in the optimization of these fungicides.
-
The Carboxamide Moiety: The nature of the R group in the carboxamide functionality significantly influences the spectrum of activity and potency. Aromatic and heteroaromatic rings, often substituted with electron-withdrawing groups such as trifluoromethyl, are commonly employed to enhance the fungicidal properties of the molecule.
Conclusion
This compound serves as a valuable and strategically important chiral building block in the synthesis of modern agrochemicals. Its incorporation into carboxamide structures has led to the development of potent SDHI fungicides. The detailed synthetic protocol and mechanistic insights provided in this guide are intended to facilitate the research and development of new, more effective, and environmentally benign crop protection solutions. The principles outlined herein can be extended to the synthesis of a wide range of agrochemical candidates, underscoring the versatility of this chiral amine in contemporary pesticide discovery.
References
-
Advances in the Synthesis of Chiral Amides. J. Org. Chem.2022 , 87, 1, 1-25. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Molecules2024 , 29(4), 863. [Link]
-
Design, Synthesis, and Fungicidal Activities of Novel Carboxamide Derivatives Containing a Dihydropyrazole Moiety. J. Agric. Food Chem.2023 , 71(5), 2368–2378. [Link]
-
One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Adv. Sci.2025 , e2408225. [Link]
-
Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. J. Agric. Food Chem.2014 , 62(20), 4546-4554. [Link]
-
The continuing significance of chiral agrochemicals. Pest Manag. Sci.2023 , 79, 1, 3-17. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. J. Agric. Food Chem.2021 , 69(47), 14196–14206. [Link]
-
Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. J. Pestic. Sci.2019 , 44(3), 162-168. [Link]
-
A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. Vapourtec. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Molecules2024 , 29(4), 894. [Link]
-
Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine. ACS Cent. Sci.2017 , 3(3), 229–233. [Link]
- Preparation method of dimethenamid.
-
Chiral Amine Synthesis. PrepChem. [Link]
-
Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities. New J. Chem.2023 , 47, 17541-17550. [Link]
-
Synthesis of Mefentrifluconazole. PrepChem. [Link]
-
Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. Bioresources and Bioprocessing2025 , 12, 17. [Link]
- Fungicidal 1,2,4-triazole derivatives.
- Fungicidal compositions of mefentrifluconazole.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. [Link]
-
Ryanodine-1-Calstabin Complex Stabilizers in Antidoping Research: Synthesis, Metabolism, and Characterization. Drug Test Anal.2026 , 18(1), e220023. [Link]
- Bisamide derivatives and their use as insecticidal compounds.
- United States Patent.
-
One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies. Adv. Sci.2025 , e2408225. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. [Link]
-
Chemical Synthesis of (+)-Ryanodine and (+)-20-Deoxyspiganthine. ResearchGate. [Link]
-
Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. [Link]
-
Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. PubMed. [Link]
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. vapourtec.com [vapourtec.com]
- 3. Novel succinate dehydrogenase inhibitors containing oxime ester structures: design, synthesis, and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One‐Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Chiral Succinate Dehydrogenase Inhibitors and Antifungal Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 1-(2,4-Dimethylphenyl)ethanamine Synthesis
Welcome to the technical support guide for the synthesis of 1-(2,4-Dimethylphenyl)ethanamine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. The synthesis, typically achieved through the reductive amination of 2',4'-dimethylacetophenone, is highly sensitive to solvent and temperature. Proper optimization is critical for maximizing yield, minimizing impurities, and ensuring reproducibility. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis effectively.
Core Principles: The Reductive Amination Pathway
The conversion of a ketone like 2',4'-dimethylacetophenone to the primary amine this compound is a two-stage process within a single reaction vessel.[1]
-
Imine Formation: The ketone reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine or enamine. This is a reversible, acid-catalyzed equilibrium reaction.
-
Reduction: A reducing agent selectively reduces the C=N bond of the imine to the corresponding amine.
The challenge lies in balancing the rates of these two stages. If the reduction of the ketone starting material is faster than imine formation, the primary byproduct will be the corresponding alcohol, 1-(2,4-dimethylphenyl)ethanol. Conversely, if imine formation is slow or incomplete, the yield will be poor. Both solvent and temperature are master variables that control this delicate balance.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in optimizing the synthesis of this compound?
The most critical first step is selecting the appropriate reductive amination method, as this choice dictates the subsequent optimization strategy for solvent and temperature. The two most common laboratory-scale methods are:
-
Hydride Reductions (One-Pot Method): This involves using a selective reducing agent that preferentially reduces the iminium ion in the presence of the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent, mild, and general choice for this purpose.[1][2] It is safer than sodium cyanoborohydride (NaBH₃CN) as it does not generate toxic cyanide waste.[3][4] This method offers mild reaction conditions and high functional group tolerance.[1]
-
The Leuckart Reaction: This classical method uses ammonium formate or formamide as both the ammonia source and the reducing agent.[5][6][7] Its primary drawback is the requirement for very high temperatures (often >160 °C), which can limit its applicability for sensitive substrates.[5][6]
For most modern applications, starting with a hydride-based reduction is recommended due to the milder conditions and generally higher selectivity.
Q2: How do I select an appropriate starting solvent for my reaction?
Solvent selection is crucial for ensuring all reactants are fully dissolved and for influencing the reaction mechanism.[8]
-
For Hydride Reductions (e.g., with NaBH(OAc)₃):
-
Aprotic Solvents: 1,2-Dichloroethane (DCE) is the most commonly cited and preferred solvent for reactions with sodium triacetoxyborohydride.[2] Tetrahydrofuran (THF) is another viable option. These solvents are effective at solubilizing the ketone and the hydride reagent.
-
Protic Solvents: Methanol (MeOH) can be an excellent choice, particularly for the initial imine formation step.[1] It is sometimes used in a two-step, one-pot procedure where the ketone and ammonia source are stirred in MeOH to form the imine, followed by the addition of the reducing agent (like NaBH₄).[9]
-
-
For the Leuckart Reaction:
Expert Tip: Solubility is paramount. If your starting materials do not dissolve, the reaction will fail. If 2',4'-dimethylacetophenone or your ammonia salt has poor solubility in a single solvent, consider a mixed-solvent system. For example, a mixture of dichloromethane (DCM) and hexafluoroisopropanol (HFIP) can be effective for improving solubility in some reductive aminations.
Q3: My reaction is producing a significant amount of 1-(2,4-dimethylphenyl)ethanol. What is causing this and how can I prevent it?
The formation of the alcohol byproduct is a classic sign that the reduction of the starting ketone is outcompeting the reduction of the imine intermediate. This is a common issue when using less selective reducing agents or under non-optimal temperature conditions.
Causality & Solutions:
-
Reducing Agent Choice: A strong reducing agent like sodium borohydride (NaBH₄) can readily reduce the starting ketone.[4] If you are using NaBH₄, it is best to allow sufficient time for the imine to form before adding the reducing agent.[9] A better solution is to switch to a milder, more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃) , which reacts much faster with the protonated imine (iminium ion) than with the ketone.[1]
-
Temperature Control: High temperatures can favor the direct reduction of the ketone. In a study on a similar ketone (acetophenone), increasing the temperature from 85 °C to 125 °C shifted the major product from the desired amine to the alcohol.[10][11] This is an example of kinetic vs. thermodynamic control . At lower temperatures, the faster reaction (imine reduction) is favored (kinetic control), while at higher temperatures, the system may favor the more stable, but undesired, alcohol product.[12][13]
-
Actionable Advice: Start your optimization at room temperature (20-25 °C) and only increase the temperature gently if the reaction is too slow.
-
Q4: What is the optimal temperature range, and how does it relate to reaction time?
The optimal temperature is a trade-off between reaction rate and selectivity.
-
Hydride Reductions: These reactions are often efficient at room temperature (20-25 °C) and can typically be run overnight (12-24 hours). If the reaction is slow, you can gently heat it to 40-50 °C. Monitor the reaction by TLC or LC-MS to check for the consumption of starting material and the formation of byproducts.
-
Leuckart Reaction: This method inherently requires high temperatures. An optimized procedure for acetophenone found the maximum yield at an oil bath temperature of 205 °C for 6 hours.[5]
Below is a summary table illustrating the typical relationship between method, temperature, and potential outcomes.
| Method | Typical Temperature | Typical Time | Primary Optimization Concern |
| NaBH(OAc)₃ Reduction | 20 – 50 °C | 6 – 24 h | Ensuring complete imine formation; avoiding stalls. |
| NaBH₄ Reduction | 0 – 25 °C | 2 – 12 h | Preventing ketone reduction by adding NaBH₄ post-imine formation. |
| Leuckart Reaction | 160 – 210 °C | 4 – 8 h | Minimizing thermal degradation and side-reactions.[5] |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor Solubility: Starting materials are not fully dissolved.2. Low Temperature: The reaction rate is too slow.3. Inefficient Imine Formation: The equilibrium favors the starting materials. | 1. Change to a solvent with better solubilizing power (e.g., THF, DCE) or use a co-solvent. Ensure vigorous stirring.2. Gently increase the temperature in 10 °C increments, monitoring by TLC/LCMS for byproduct formation.3. If using a hydride reduction, add a catalytic amount of acetic acid to promote imine formation by protonating the carbonyl oxygen.[1][2] |
| Multiple Unidentified Spots on TLC | 1. High Temperature: Thermal degradation or side reactions are occurring.2. Over-alkylation: The product amine reacts with another molecule of the ketone (less common for primary amine synthesis but possible). | 1. Reduce the reaction temperature. High temperatures, especially in the Leuckart reaction, can cause complex side reactions.[5]2. Ensure a sufficient excess of the ammonia source is used to favor the formation of the primary amine. |
| Reaction Stalls at ~50% Conversion | 1. Reagent Decomposition: The hydride reducing agent may have decomposed due to moisture.2. Equilibrium Issue: The imine-ketone equilibrium does not favor the imine. | 1. Use fresh, anhydrous reagents and solvents. Consider adding a second portion of the reducing agent.2. Add a catalytic amount of acid (e.g., acetic acid) to drive the equilibrium toward the iminium ion, which is more readily reduced.[1] |
Experimental Protocols
Protocol 1: Solvent Screening for Reductive Amination with NaBH(OAc)₃
This protocol outlines a parallel screening approach to identify the optimal solvent for the reaction.
-
Preparation: In three separate oven-dried round-bottom flasks equipped with magnetic stir bars, add 2',4'-dimethylacetophenone (1.0 eq).
-
Ammonia Source: Add ammonium acetate (2.5 eq) to each flask.
-
Solvent Addition:
-
To Flask 1, add anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.
-
To Flask 2, add anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
To Flask 3, add anhydrous methanol (MeOH) to a concentration of 0.2 M.
-
-
Initial Stirring: Stir all three mixtures at room temperature for 1 hour to facilitate imine formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to each flask in one portion.
-
Monitoring: Monitor the progress of each reaction at 1h, 4h, and 12h intervals using TLC or LC-MS.
-
Analysis: Compare the reactions for the rate of consumption of the starting ketone and the cleanliness of the product formation. The solvent that provides the highest conversion with the fewest byproducts is the optimal choice.
Visualization of the Optimization Workflow
The following diagram illustrates the logical workflow for troubleshooting and optimizing the synthesis of this compound.
Caption: Workflow for optimizing the synthesis of this compound.
References
-
ResearchGate. Synthesis, Crystal Structure and DFT Studies of 4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine. Available at: [Link]
-
Chinese Journal of Organic Chemistry. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (2013). Available at: [Link]
-
Acta Chemica Scandinavica. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. (1993). Available at: [Link]
-
Sciencemadness Wiki. Leuckart reaction. Available at: [Link]
-
ResearchGate. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Available at: [Link]
-
ResearchGate. SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Myers, A. Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017). Available at: [Link]
-
University of Rochester. Reductive Amination - Common Conditions. Available at: [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Available at: [Link]
-
Chemistry LibreTexts. 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Available at: [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
RSC Publishing. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. (2018). Available at: [Link]
-
ResearchGate. Direct reductive amination of various acetophenone analogues with N-methylaniline. Available at: [Link]
-
Organic Reactions. THE LEUCKART REACTION. Available at: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available at: [Link]
-
YouTube. Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). (2025). Available at: [Link]
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). Available at: [Link]
-
ResearchGate. What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)? (2014). Available at: [Link]
-
ResearchGate. Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. Available at: [Link]
-
ResearchGate. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Available at: [Link]
-
Journal of Chemical Education. Understanding product optimization: Kinetic versus thermodynamic control. (1988). Available at: [Link]
-
Scribd. Leuckart Reaction | PDF | Amine. Available at: [Link]
-
DergiPark. UNDERSTANDING KINETICALLY AND THERMODYNAMICALLY CONTROLLED PRODUCTS BY SOME SOCIAL EVENTS. Available at: [Link]
-
MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Available at: [Link]
-
Chemistry LibreTexts. Polar Protic and Aprotic Solvents. (2023). Available at: [Link]
- Google Patents.Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
-
YouTube. Leuckart reaction: Conversion of Carbonyl into Amine by Reductive Amination. (2019). Available at: [Link]
-
MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scispace.com [scispace.com]
- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 8. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08135B [pubs.rsc.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
overcoming challenges in the determination of enantiomeric excess for 1-(2,4-Dimethylphenyl)ethanamine
Welcome to the technical support center for the analysis of 1-(2,4-dimethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of determining its enantiomeric excess (e.e.). As a chiral aromatic amine, accurate enantiomeric quantification is critical, yet often presents unique analytical challenges.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to empower you to overcome these hurdles and achieve robust, reliable results.
The Challenge at Hand: this compound
The structure of this compound, an analog of phenylethylamine, presents specific analytical considerations. The presence of the dimethylphenyl group can influence intermolecular interactions with chiral selectors, affecting chromatographic resolution and spectroscopic differentiation. Its basic nature necessitates careful control of mobile phase pH in HPLC to ensure good peak shape and prevent irreversible adsorption.[1]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues encountered during the enantiomeric analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile tool for enantiomeric separations.[3] However, achieving baseline resolution for this compound requires careful method development. Polysaccharide-based chiral stationary phases (CSPs) are often a good starting point for aromatic amines.[1]
Problem 1: Poor or No Enantiomeric Resolution
-
Probable Cause:
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not have the necessary chiral recognition mechanism for your analyte. Structural similarity to other resolved compounds is not a guarantee of success.
-
Suboptimal Mobile Phase Composition: The mobile phase polarity, solvent choice, and additives play a crucial role in the separation. For basic amines, the pH is particularly critical.[1]
-
Incorrect Elution Mode: The choice between normal-phase, reversed-phase, or polar organic mode can significantly impact selectivity.
-
-
Solutions & Scientific Rationale:
-
CSP Screening: Screen a variety of polysaccharide-based CSPs (e.g., cellulose or amylose derivatives). These phases offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for aromatic amines.
-
Mobile Phase Optimization:
-
Normal-Phase: Start with a mobile phase of hexane/isopropanol. Vary the ratio to adjust retention and resolution. Adding a small amount of an amine modifier, like diethylamine (DEA), can improve peak shape by masking residual silanol groups on the silica support.
-
Reversed-Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer to control pH. For basic amines, a higher pH mobile phase can improve peak shape and retention.[1]
-
-
Flow Rate and Temperature Adjustment: Lowering the flow rate can increase the number of theoretical plates and improve resolution. Optimizing the column temperature can also affect the thermodynamics of the chiral recognition process.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
-
Probable Cause:
-
Secondary Interactions with Stationary Phase: The basic amine can interact with acidic silanol groups on the silica surface of the CSP, leading to peak tailing.
-
Sample Overload: Injecting too much sample can saturate the stationary phase.
-
Inappropriate Sample Solvent: If the sample solvent is much stronger than the mobile phase, it can cause peak distortion.
-
-
Solutions & Scientific Rationale:
-
Mobile Phase Additives: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%). This will compete with the analyte for active sites on the stationary phase, reducing tailing.
-
Reduce Injection Volume/Concentration: Prepare a more dilute sample and inject a smaller volume.
-
Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase to ensure compatibility.[1]
-
Gas Chromatography (GC)
Chiral GC, often utilizing cyclodextrin-based stationary phases, is another effective technique for separating volatile chiral amines.[4] For this compound, derivatization is typically required to improve volatility and thermal stability.
Problem 1: No Separation of Enantiomers
-
Probable Cause:
-
Ineffective Chiral Stationary Phase: The cyclodextrin derivative used may not provide sufficient enantioselectivity.
-
Inadequate Derivatization: The chosen derivatizing agent may not produce diastereomers that are sufficiently resolved.
-
Suboptimal Temperature Program: The oven temperature ramp rate can significantly impact resolution.
-
-
Solutions & Scientific Rationale:
-
Select an Appropriate Chiral GC Column: Columns with derivatized cyclodextrins are commonly used for chiral separations.[4] Consider screening different cyclodextrin derivatives.
-
Optimize Derivatization:
-
React the amine with a chiral derivatizing agent like α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to form diastereomeric amides.[5] These diastereomers can then be separated on a non-chiral column.
-
Alternatively, use an achiral derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the corresponding silyl derivative, which can then be separated on a chiral GC column.
-
-
Refine Temperature Program: A slower temperature ramp often improves resolution by allowing for more effective partitioning between the mobile and stationary phases.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6] This is achieved by converting the enantiomers into diastereomers in situ using a chiral auxiliary.
Problem 1: No Splitting of Enantiomeric Signals
-
Probable Cause:
-
Ineffective Chiral Solvating Agent (CSA) or Derivatizing Agent (CDA): The chosen chiral auxiliary may not induce a sufficient chemical shift difference between the diastereomeric complexes or derivatives.
-
Insufficient Concentration of Chiral Auxiliary: The equilibrium between the analyte and the chiral auxiliary may not favor the formation of the diastereomeric species.
-
Poor Solvent Choice: The solvent can influence the interactions between the analyte and the chiral auxiliary.
-
-
Solutions & Scientific Rationale:
-
Screen Chiral Auxiliaries:
-
Chiral Solvating Agents (CSAs): BINOL and its derivatives are effective CSAs for amines.[6] They form transient diastereomeric complexes through hydrogen bonding and other non-covalent interactions.
-
Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride (MTPA-Cl) react with the amine to form stable diastereomeric amides, which will exhibit distinct NMR signals.[6]
-
-
Optimize Stoichiometry: Increase the molar ratio of the chiral auxiliary to the analyte to shift the equilibrium towards the formation of the diastereomeric species.
-
Solvent Selection: Use a non-coordinating solvent like deuterated chloroform (CDCl₃) or benzene-d₆ that will not compete with the interactions between the analyte and the chiral auxiliary.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for determining the e.e. of this compound?
The choice of technique depends on several factors, including the available instrumentation, sample matrix, and the required level of precision.
-
Chiral HPLC is often the most versatile and widely used method, offering high sensitivity and resolution.[3]
-
Chiral GC is suitable for volatile samples and can provide excellent separation, especially after derivatization.
-
Chiral NMR is a rapid technique that does not require chromatographic separation but may have lower sensitivity and precision compared to chromatography.[6]
Q2: Do I need to derivatize my sample for chiral analysis?
-
For HPLC: Derivatization is not always necessary, as many chiral stationary phases can directly resolve enantiomeric amines. However, pre-column derivatization with a chiral reagent to form diastereomers can allow for separation on a standard achiral column.[7]
-
For GC: Derivatization is highly recommended to improve the volatility and thermal stability of the amine, as well as to enhance separation.[5]
-
For NMR: A chiral derivatizing or solvating agent is required to induce a chemical shift difference between the enantiomers.[8]
Q3: How can I confirm the elution order of the enantiomers in my chromatogram?
To determine the elution order, you will need to obtain a standard of at least one of the pure enantiomers. Inject the pure enantiomer and compare its retention time to the peaks in the racemic mixture.
Q4: My baseline is noisy in my HPLC chromatogram. What could be the cause?
A noisy baseline can be caused by several factors, including:
-
Air bubbles in the system: Degas the mobile phase thoroughly.
-
Pump issues: Check for leaks and ensure the pump is delivering a consistent flow.
-
Contaminated mobile phase or column: Use high-purity solvents and filter all mobile phases.[9]
Experimental Protocols & Workflows
Protocol 1: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for this compound.
1. Column Selection:
- Start with a polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
2. Mobile Phase Screening:
- Normal-Phase:
- Mobile Phase A: Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA)
- Mobile Phase B: Hexane/Ethanol (90:10 v/v) + 0.1% DEA
- Reversed-Phase:
- Mobile Phase C: Acetonitrile/Water (50:50 v/v) with 10 mM Ammonium Bicarbonate (pH adjusted to 9.0)
3. Initial Analysis:
- Equilibrate the column with the chosen mobile phase for at least 30 minutes.[1]
- Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
- Inject 5 µL of the sample.
- Monitor the chromatogram at a suitable UV wavelength (e.g., 220 nm or 254 nm).
4. Optimization:
- If no separation is observed, screen other CSPs and mobile phase compositions.
- If partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.
Workflow Diagram: Chiral HPLC Method Development
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. gcms.cz [gcms.cz]
- 5. Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. agilent.com [agilent.com]
Technical Support Center: Recovery and Recycling of 1-(2,4-Dimethylphenyl)ethanamine
Welcome to the technical support guide for the recovery and recycling of 1-(2,4-Dimethylphenyl)ethanamine. This document is designed for researchers, scientists, and drug development professionals who utilize this chiral amine in their work. As a key building block in pharmaceutical synthesis, efficient recovery and recycling are paramount for improving cost-effectiveness, reducing chemical waste, and ensuring process sustainability.
This guide provides in-depth, field-proven insights into common methodologies, troubleshooting specific experimental issues, and ensuring the integrity of your recovered material.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for recovering this compound from a reaction mixture?
The most effective recovery strategies leverage the basicity of the amine functional group. The primary methods include:
-
Acid-Base Liquid-Liquid Extraction (LLE): This is the most common and robust method for initial, bulk separation. By treating the organic reaction mixture with an aqueous acid (e.g., HCl), the amine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous phase, leaving neutral and acidic impurities behind in the organic layer.[1][2][3]
-
Crystallization of Diastereomeric Salts: For resolving enantiomers, this is a cornerstone technique. The racemic amine is reacted with a chiral acid (a resolving agent) to form diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[4]
-
Distillation: Given its boiling point of 232.2°C at 760 mmHg, distillation can be used to separate the amine from lower-boiling solvents or more volatile impurities.[5] Vacuum distillation is often preferred to prevent thermal degradation.
-
Chromatography: Techniques like chiral High-Performance Liquid Chromatography (HPLC) are invaluable for separating enantiomers or removing stubborn, structurally similar impurities, especially at an analytical or small preparative scale.
Q2: Why is recycling this amine particularly important?
Recycling this compound, especially in chiral resolutions, is critical for economic and sustainable synthesis. The resolution process inherently discards at least 50% of the material as the undesired enantiomer.[4][6] Developing a protocol to racemize and recycle this "unwanted" enantiomer can effectively double your potential yield from the starting racemic material, significantly reducing costs and waste.[6]
Q3: How do I choose between using a weak acid or a strong acid for extraction?
The choice depends on the pKa of the amine's conjugate acid and the nature of other components in your mixture. The conjugate acid of a typical alkylamine has a pKa of around 10.75.[7]
-
Strong Acids (e.g., 1-2M HCl): Highly effective for protonating the amine and ensuring complete transfer into the aqueous phase. This is the standard choice for separating the amine from neutral or weakly acidic impurities.
-
Weak Acids (e.g., Acetic Acid): Generally not recommended for the primary extraction step as they may not be strong enough to fully protonate the amine, leading to incomplete extraction and low recovery.
Q4: What are the key safety precautions when handling this compound and recovery solvents?
-
Amine Safety: This compound is classified as causing severe skin burns and eye damage and is harmful if swallowed.[8] Always handle it in a chemical fume hood, wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[8]
-
Solvent Handling: Many organic solvents used in extraction (e.g., diethyl ether, dichloromethane) are volatile and flammable. Ensure there are no ignition sources nearby.
-
Acid/Base Neutralization: The neutralization of the acidic aqueous layer (to recover the free amine) is exothermic. Perform this step slowly and with cooling (e.g., in an ice bath) to control the temperature.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Do not pour organic solvents or amine-containing solutions down the drain.
Troubleshooting Guides
This section addresses specific problems you may encounter during recovery and recycling protocols.
Guide 1: Liquid-Liquid Extraction (LLE) Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion Formation | - Vigorous shaking of the separatory funnel.- Presence of surfactants or particulate matter.- High concentration of dissolved species. | - Break the emulsion: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[9]- Mechanical separation: Gently swirl or stir the layers instead of shaking. If an emulsion persists, try centrifugation.- Filtration: Filter the entire mixture through a pad of Celite or glass wool to remove particulates. |
| Low Recovery of Amine | - Incomplete protonation (aqueous phase pH is too high).- Insufficient number of extractions.- Amine salt is partially soluble in the organic solvent. | - Verify pH: After acid wash, check the aqueous layer with pH paper to ensure it is strongly acidic (pH 1-2).- Repeat Extractions: Perform at least 2-3 extractions with the aqueous acid to ensure complete transfer.- Back-Extraction: After isolating the organic layer, wash it once more with fresh aqueous acid to recover any remaining amine. |
| Amine Fails to Precipitate After Basification | - Insufficient base added (solution is not basic enough).- The free amine is soluble in the aqueous solution.- The concentration of the amine is too low. | - Verify pH: Check the aqueous layer to ensure the pH is >12 to deprotonate the ammonium salt fully.- Extract the Free Amine: After basification, extract the aqueous layer with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) 2-3 times. The free amine will move into the organic layer.- Concentrate: If the concentration is low, you may need to perform an extraction and then evaporate the solvent to recover the product. |
Guide 2: Chiral Resolution & Crystallization Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" Instead of Crystallizing | - Solution is supersaturated.- Cooling rate is too fast.- Improper solvent system (product is too soluble). | - Reduce Supersaturation: Add a small amount of solvent to the oiled-out mixture and heat gently until a clear solution forms. Then, allow it to cool slowly.- Slow Cooling: Insulate the crystallization flask to ensure a slow cooling rate, promoting ordered crystal growth.- Solvent Polarity: Try a different solvent system. Often a mixture of a "good" solvent (in which the salt is soluble when hot) and a "poor" solvent (in which it is less soluble) is effective. |
| No Crystals Form Upon Cooling | - Solution is not saturated.- Nucleation is inhibited. | - Concentrate the Solution: Carefully remove some solvent under reduced pressure and attempt to cool again.- Induce Nucleation: Use a seed crystal from a previous batch. If none is available, gently scratch the inside of the flask with a glass rod at the meniscus.- Re-evaluate Solvent: The chosen solvent may be too good; the diastereomeric salt is too soluble even when cold. Add a "poor" solvent dropwise until turbidity persists, then heat to clarify and cool slowly. |
| Poor Enantiomeric Excess (e.e.) of Crystals | - Co-precipitation of the other diastereomer.- Inefficient separation of the diastereomeric salts.- Racemization during workup. | - Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to improve its purity.- Optimize Resolving Agent: Not all resolving agents work equally well. It may be necessary to screen other chiral acids (e.g., tartaric acid, mandelic acid).[4]- Gentle Workup: When liberating the free amine from the salt, avoid excessive heat or harsh pH conditions that could cause racemization. |
| Unwanted Enantiomer Crystallizes | - In some cases, the diastereomeric salt of the undesired enantiomer is less soluble. | - This is not a failure. Isolate this salt, and recover the desired enantiomer from the mother liquor. The isolated, unwanted enantiomer is a valuable substrate for a racemization and recycling protocol.[6] |
Experimental Protocols & Workflows
Protocol 1: General Recovery by Acid-Base Extraction
This protocol outlines the separation of this compound from a mixture containing neutral organic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate (~10-20 mL per gram of crude material).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake gently for 1-2 minutes.[1][2]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the amine hydrochloride salt) into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts.
-
Wash (Optional): Wash the combined aqueous extracts with a small portion of fresh diethyl ether to remove any trapped neutral impurities. Discard this ether wash.
-
Basification: Cool the aqueous extract in an ice bath. Slowly add 5M NaOH (aq) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine will separate, often as an oily layer.
-
Amine Recovery: Extract the basic aqueous solution 2-3 times with fresh diethyl ether. The free amine will now be in the organic layer.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the recovered this compound.
Workflow Visualization
A logical workflow is crucial for efficient recovery and recycling.
Caption: General workflow for recovery and chiral recycling.
References
-
American Elements. (n.d.). 1-(2,4-dimethylphenyl)ethan-1-amine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5086468, 1-(3,4-Dimethylphenyl)ethan-1-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24187019, 2-(2,4-Dimethylphenyl)ethanamine hydrochloride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, N,N-dimethyl- (CAS 598-56-1). Retrieved from [Link]
-
FooDB. (2010). Showing Compound Ethanamine (FDB003242). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]
-
ACS Publications. (2019). Resolution Control in a Continuous Preferential Crystallization Process. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Pearson. (2024). Design an acid–base extraction scheme to separate a mixture of the basic amine N,N-dimethylaniline and naphthalene. Retrieved from [Link]
-
Quora. (2023). What is the pKa value of ethylamine and aniline? Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethanamine, 1,1-dimethyl, N-(1-methylethyl). Retrieved from [Link]
-
American Elements. (n.d.). 2-(2,4-dimethylphenyl)ethan-1-amine. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. magritek.com [magritek.com]
- 3. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. americanelements.com [americanelements.com]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. quora.com [quora.com]
- 8. 1-(3,4-Dimethylphenyl)ethan-1-amine | C10H15N | CID 5086468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
managing thermal instability during the distillation of 1-(2,4-Dimethylphenyl)ethanamine
Welcome to the technical support center for the purification of 1-(2,4-Dimethylphenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are working with this and similar substituted phenethylamines. The purification of aromatic amines, particularly high-boiling point compounds like this compound, presents unique challenges due to their susceptibility to thermal degradation. This resource provides in-depth troubleshooting advice and best-practice protocols to help you navigate these challenges and achieve high-purity products.
The Challenge: Thermal Instability of Aromatic Amines
This compound, a substituted phenethylamine, is prone to degradation at elevated temperatures.[1] Like many primary amines, it can undergo various decomposition reactions, including oxidation, polymerization, and side-chain elimination, especially in the presence of impurities or atmospheric oxygen.[2][3] Distillation at atmospheric pressure is often not feasible as the required temperatures can lead to significant product loss and the formation of colored impurities. Therefore, vacuum distillation is the method of choice to lower the boiling point to a temperature where the molecule is more stable.[4][5][6][7]
This guide will address common issues encountered during the vacuum distillation of this compound and provide systematic approaches to troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common problems encountered during the distillation of this compound.
Q1: My product in the distillation flask is turning dark brown/black upon heating, even under vacuum. What is causing this and how can I prevent it?
A1: Cause and Prevention
Discoloration is a primary indicator of thermal decomposition. Several factors can contribute to this, even under reduced pressure:
-
Excessive Pot Temperature: The temperature of the heating mantle is too high, causing localized overheating at the flask surface before the bulk liquid begins to boil. Amines are particularly sensitive to heat, and prolonged exposure can lead to polymerization or oxidation, forming colored byproducts.[3]
-
Presence of Oxygen: Residual air in the distillation apparatus can lead to oxidation of the amine, which is accelerated at higher temperatures. The benzylic position and the amino group are both susceptible to oxidation.
-
Contamination: Acidic or metallic impurities can catalyze decomposition reactions. Ensure your crude product is appropriately worked up and neutralized before distillation.
Troubleshooting Steps:
-
Optimize Heating: Use a heating mantle with a stirrer to ensure even heat distribution. Begin heating slowly and aim for a pot temperature that is no more than 20-30 °C above the vapor temperature of your distilling product. An oil bath can provide more uniform heating than a mantle.
-
Ensure an Inert Atmosphere: Before heating, thoroughly purge the system with an inert gas like nitrogen or argon for 15-20 minutes to displace any residual oxygen. Maintain a slight positive pressure of inert gas if your vacuum system allows.
-
Pre-treatment of Crude Material: If you suspect acidic impurities, consider a basic wash (e.g., with dilute NaOH or NaHCO3 solution) during the workup, followed by drying with a suitable agent like anhydrous MgSO4 or K2CO3 before distillation.[8]
Q2: The distillation is extremely slow, or has stalled completely, even though the vacuum is good and the heat is high.
A2: Cause and Prevention
This issue, often referred to as "stalling," can be frustrating. The common culprits are:
-
Inadequate Vacuum: The vacuum reading at the pump may not reflect the actual vacuum in the distillation flask due to leaks in the system or restrictions in the vapor path.
-
Fractionating Column Issues: If using a fractionating column, it may be too efficient for the applied vacuum level, leading to all the vapor condensing and returning to the pot (flooding) before it can reach the condenser.[9][10]
-
Insufficient Heat Input: While excessive heat is damaging, too little heat will fail to produce enough vapor pressure to overcome the system's pressure.
Troubleshooting Steps:
-
Systematically Check for Leaks: Ensure all glass joints are properly sealed with a suitable vacuum grease. Check all tubing and connections for cracks or loose fittings.
-
Simplify the Apparatus: For a first-pass purification of a high-boiling point compound, a simple distillation setup is often preferable to a fractional distillation. If a column is necessary, consider one with a lower number of theoretical plates or use a short-path distillation apparatus.
-
Insulate the Apparatus: Wrap the distillation flask and the column (if used) with glass wool or aluminum foil to minimize heat loss to the environment. This ensures that the energy from the heating mantle is efficiently used to vaporize the compound.
Q3: My distillation is experiencing violent bumping and unstable boiling. How can I achieve smooth distillation?
A3: Cause and Prevention
Bumping occurs when the liquid becomes superheated and then boils in a sudden, violent burst. This is common in vacuum distillation where the reduced pressure can make it difficult for nucleation sites to form.
Troubleshooting Steps:
-
Use a Magnetic Stirrer: Vigorous stirring of the liquid in the distillation flask is the most effective way to prevent bumping. It provides a large surface area for even boiling and breaks up large bubbles before they can erupt.
-
Boiling Chips/Stones: While commonly used, boiling chips can be less effective under high vacuum. If you use them, ensure you add them to the cool liquid before applying the vacuum. Never add boiling chips to hot liquid.
-
Ebulliator Tube: For a more controlled boil, a fine capillary tube can be inserted through a thermometer adapter, with its tip below the liquid surface. A slow stream of inert gas (nitrogen or argon) bubbled through this tube will provide a constant stream of nucleation sites, ensuring a smooth boil.
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving common distillation problems.
Caption: Troubleshooting workflow for distillation issues.
Recommended Distillation Parameters & Data
While the exact boiling point of this compound under vacuum is not widely published, we can estimate it based on similar aromatic amines. The key is to reduce the boiling point to below ~150-160 °C to minimize thermal degradation.[4]
| Parameter | Recommended Value | Rationale |
| Vacuum Level | 1 - 5 mmHg | Significantly lowers the boiling point into a safer thermal range. |
| Estimated Boiling Point | 90 - 120 °C (at 1-5 mmHg) | This is an estimated range. The actual temperature should be determined empirically. |
| Max. Heating Bath Temp. | Vapor Temp + 20-30 °C | Prevents localized overheating and decomposition at the flask walls. |
| Stirring Speed | > 200 RPM | Ensures even heating and smooth boiling. |
Experimental Protocol: Vacuum Distillation
This protocol provides a step-by-step methodology for the vacuum distillation of this compound.
Equipment:
-
Round-bottom flask (distillation pot)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Claisen adapter
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flask(s)
-
Digital thermometer and adapter
-
Vacuum pump (capable of < 5 mmHg)
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Assembly: Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are lightly greased and sealed properly. Place the cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Inert Gas Purge: Begin stirring. Introduce a slow stream of nitrogen or argon into the system for 15-20 minutes to displace all oxygen.
-
Applying Vacuum: Close the inert gas inlet and slowly open the connection to the vacuum pump. Allow the pressure to drop to the target level (e.g., 1-5 mmHg).
-
Heating: Once the vacuum is stable, begin to heat the distillation pot slowly.
-
Fraction Collection: Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction. When the temperature stabilizes and the desired product begins to distill, switch to a clean receiving flask.
-
Monitoring: Continue distillation at a steady rate (e.g., 1-2 drops per second). Monitor the pot for any signs of decomposition. If the liquid darkens significantly, reduce the heat immediately.
-
Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before slowly venting the apparatus with inert gas. Never vent a hot system to air.
-
Product Handling: The purified this compound should be stored under an inert atmosphere and protected from light to prevent degradation.
Distillation Setup Diagram
Caption: Standard setup for short-path vacuum distillation.
References
-
ResearchGate. (n.d.). Common Techniques for Distillation Troubleshooting. Retrieved from [Link][11]
-
Wikipedia. (2023). Substituted phenethylamine. Retrieved from [Link]
-
AIP Publishing. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. Retrieved from [Link]
-
Cheresources.com Community. (2012). Vacuum Distillation For Amine Regeneration. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 5.4A: Overview of Vacuum Distillation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
Ship & Shore Environmental, Inc. (2025). Troubleshooting Distillation Column Malfunctions. Retrieved from [Link]
- Google Patents. (n.d.). CN103641724A - Synthetic method of phenylethylamine.
-
Busch Vacuum Solutions. (n.d.). Vacuum Distillation. Retrieved from [Link]
-
IChemE. (n.d.). Troubleshooting Distillation Controls – course outline. Retrieved from [Link]
-
Wikipedia. (2023). Vacuum distillation. Retrieved from [Link]
-
Separation Processes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from [Link]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. buschvacuum.com [buschvacuum.com]
- 8. CN103641724A - Synthetic method of phenylethylamine - Google Patents [patents.google.com]
- 9. Troubleshooting Distillation Column Malfunctions: Expert Guide [shipandshore.com]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
quantitative determination of enantiomeric purity of 1-(2,4-Dimethylphenyl)ethanamine
An Expert's Guide to the Quantitative Determination of Enantiomeric Purity for 1-(2,4-Dimethylphenyl)ethanamine
In the landscape of pharmaceutical development and asymmetric synthesis, the precise quantification of a molecule's enantiomeric purity is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Chiral amines, such as this compound, are pivotal building blocks for a vast array of biologically active compounds.[1][2] As enantiomers can exhibit dramatically different pharmacological and toxicological profiles, the ability to accurately determine the enantiomeric excess (ee) is of paramount importance.[3]
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiomeric purity of this compound. We will delve into the mechanistic principles and practical workflows of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to guide researchers in selecting the optimal method for their specific needs.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC is arguably the most versatile and widely adopted technique for enantioselective analysis in the pharmaceutical industry.[4] Its power lies in the direct separation of enantiomers using a Chiral Stationary Phase (CSP), which creates a transient diastereomeric interaction with the analyte, leading to different retention times.
Causality Behind the Method: The Principle of Chiral Recognition
The separation mechanism hinges on the differential interaction energy between each enantiomer and the CSP. For aromatic amines like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective.[3][5] These CSPs possess helical polymer structures with chiral grooves, offering multiple interaction points—including hydrogen bonding, π-π interactions, and steric hindrance—that collectively enable chiral recognition. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column, resulting in separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a polysaccharide-based CSP. Columns like Lux Cellulose-1 or ODH are excellent starting points due to their proven success with aromatic amines.[5]
-
Mobile Phase Preparation:
-
Normal Phase: A typical mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Reversed-Phase: An aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) are used.
-
Additive: For basic amines, peak tailing can be an issue. Adding a small amount of a basic additive like diethylamine (DEA) (typically 0.1%) to the mobile phase is crucial for obtaining sharp, symmetrical peaks by neutralizing acidic sites on the silica support.[6]
-
-
Sample Preparation: Dissolve a precise amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[3]
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[3]
-
Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample onto the column. Monitor the elution profile using a UV detector, typically at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = (|A₁ - A₂| / (A₁ + A₂)) x 100%
Workflow Visualization: Chiral HPLC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Chiral Gas Chromatography (GC): For Volatile Analytes
Chiral GC is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds.[7] Similar to HPLC, it employs a CSP, but in this case, the stationary phase is coated on the inner wall of a capillary column.
Causality Behind the Method: Volatility and Derivatization
Separation is achieved through differential partitioning of the enantiomers between the inert carrier gas (mobile phase) and the liquid CSP.[7] For many amines, direct analysis can be challenging due to their polarity, which can cause poor peak shape and column bleed. Therefore, derivatization is often a necessary step. Converting the amine to a less polar derivative, such as an amide (e.g., by reacting with trifluoroacetic anhydride), enhances volatility and improves chromatographic performance. The choice of CSP, often based on derivatized cyclodextrins, is critical for achieving enantiomeric resolution.[7]
Experimental Protocol: Chiral GC
-
(Optional but Recommended) Derivatization: In a vial, react the amine sample with a derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA) in a suitable solvent. Heat briefly to ensure complete reaction, then dilute to an appropriate concentration for GC analysis.
-
Column Selection: Select a cyclodextrin-based chiral capillary column, such as one containing a permethylated beta-cyclodextrin phase.[7]
-
GC Parameters Setup:
-
Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization. Use split mode to avoid column overloading.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow or pressure.
-
Oven Program: Start at a temperature that allows for the separation of solvent and by-products, then ramp the temperature to elute the derivatized enantiomers. An isothermal period at the final temperature (e.g., 180 °C) is common.
-
Detector: A Flame Ionization Detector (FID) is standard for this type of analysis, set at a high temperature (e.g., 250 °C).
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample.
-
Quantification: Calculate the % ee from the integrated peak areas of the two enantiomer derivatives, as described in the HPLC protocol.
Workflow Visualization: Chiral GC Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral GC.
Chiral NMR Spectroscopy: A Rapid, Non-Separative Approach
NMR spectroscopy offers a fundamentally different and often faster method for determining enantiomeric purity.[8] Instead of physically separating the enantiomers, it uses a chiral auxiliary to induce a diastereomeric difference that is observable in the NMR spectrum.
Causality Behind the Method: Creating a Diastereomeric Environment
Enantiomers are indistinguishable in an achiral solvent. However, by adding a Chiral Solvating Agent (CSA) or a Chiral Derivatizing Agent (CDA), transient (CSA) or covalent (CDA) diastereomeric complexes are formed.[9] These diastereomers have distinct spatial arrangements, causing protons near the stereocenter of the original amine to experience different magnetic environments. This results in separate, well-resolved signals in the ¹H NMR spectrum for each enantiomer, the integration of which directly corresponds to their relative abundance.[10]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Reagent Selection: Choose a suitable CSA. For primary amines, BINOL (1,1'-bi-2-naphthol) derivatives or chiral phosphoric acids are effective.[8]
-
Sample Preparation:
-
Place a precise amount of the this compound sample into an NMR tube.
-
Add a molar equivalent (or a slight excess) of the chosen CSA.
-
Add a deuterated solvent (e.g., CDCl₃ or C₆D₆) to the appropriate volume.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for complete relaxation of the nuclei, which is critical for accurate integration and quantification.[11]
-
-
Data Analysis:
-
Identify a proton signal (e.g., the methine -CH or the methyl -CH₃ group adjacent to the stereocenter) that shows clear separation into two distinct peaks or multiplets, corresponding to the two diastereomeric complexes.
-
Carefully integrate these two signals.
-
-
Quantification: The % ee is calculated directly from the integral values (I) of the resolved peaks: % ee = (|I₁ - I₂| / (I₁ + I₂)) x 100%
Workflow Visualization: Chiral NMR Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral NMR.
Comparative Analysis and Recommendations
The choice of analytical method depends on the specific requirements of the analysis, including sample throughput, required sensitivity, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Physical separation on a CSP | Physical separation on a CSP | In-situ formation of diastereomers |
| Sample Prep | Simple dissolution | Derivatization often required | Simple mixing in NMR tube |
| Analysis Time | 15-40 minutes per sample | 20-50 minutes per sample | 5-15 minutes per sample |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) | Lower (mg/mL) |
| Pros | Highly versatile, robust, widely applicable, excellent for QC | Excellent for volatile compounds, very high resolution | Very fast, no separation needed, non-destructive |
| Cons | Higher solvent consumption, method development can be iterative | Limited to thermally stable/volatile compounds, derivatization adds a step | Lower sensitivity, requires pure sample, expensive equipment |
| Best For | Routine quality control, method validation, preparative separation | Trace analysis, analysis of volatile impurities | High-throughput screening, reaction monitoring, rapid checks |
Expert Recommendations:
-
For routine Quality Control (QC) and release testing in a regulated environment: Chiral HPLC is the method of choice. Its robustness, high accuracy, and established validation protocols make it the industry standard.[6]
-
For high-throughput screening of synthesis reactions: Chiral NMR is unparalleled in its speed. The ability to prepare a sample and get a result in minutes without method development for each new substrate is a significant advantage.[8][11]
-
For detecting trace enantiomeric impurities or when dealing with highly volatile samples: Chiral GC offers superior sensitivity and resolving power, making it ideal for these specific applications.
Conclusion
The quantitative determination of the enantiomeric purity of this compound can be reliably achieved using Chiral HPLC, Chiral GC, and Chiral NMR Spectroscopy. Each method operates on distinct principles and offers a unique set of advantages and limitations. A thorough understanding of the causality behind each technique—be it the stereoselective interactions with a CSP in chromatography or the formation of distinguishable diastereomers for NMR—empowers the researcher to make an informed decision. By aligning the chosen methodology with the specific analytical challenge at hand, scientists can ensure the generation of accurate, reliable, and self-validating data critical to advancing research and drug development.
References
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
-
American Elements. (n.d.). 1-(2,4-dimethylphenyl)ethan-1-amine. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Yeo, J. E., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Magdalena, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
-
Magdalena, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Institutes of Health (PMC). Available at: [Link]
-
Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available at: [Link]
- Google Patents. (2008). US20080194879A1 - Method for Producing an Ethylamine From Denatured Ethanol.
-
Sousa, M., et al. (2018). Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. Available at: [Link]
-
ResearchGate. (2025). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]
-
Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. RSC Publishing. Available at: [Link]
-
University of Birmingham. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from [Link]
-
Orbán-Gyapai, O., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. National Institutes of Health (PMC). Available at: [Link]
-
Britton, J., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. ACS Publications. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 9. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to 1-(2,4-Dimethylphenyl)ethanamine and Other Chiral Amines in Asymmetric Synthesis and Resolution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the demand for enantiomerically pure compounds is paramount. Chiral amines are indispensable tools in this pursuit, serving as highly effective resolving agents and versatile chiral auxiliaries.[1] This guide provides a comprehensive comparative analysis of 1-(2,4-Dimethylphenyl)ethanamine, a valuable chiral amine, benchmarked against other widely utilized chiral amines. Our focus is to furnish researchers and drug development professionals with the technical insights and practical data necessary to make informed decisions in their synthetic strategies.
Introduction to this compound: A Profile
This compound is a primary chiral amine characterized by a phenyl ring substituted with two methyl groups at the 2 and 4 positions. This substitution pattern imparts specific steric and electronic properties that distinguish it from its parent compound, 1-phenylethylamine.
Physicochemical Properties:
| Property | Value |
| Chemical Formula | C₁₀H₁₅N |
| Molecular Weight | 149.24 g/mol |
| Appearance | Liquid |
| Boiling Point | 232.2 °C at 760 mmHg |
| Density | 0.937 g/cm³ |
The strategic placement of the methyl groups on the aromatic ring is not merely an incremental modification. These substituents introduce steric hindrance that can significantly influence the formation and stability of diastereomeric salts during resolution, a concept we will explore in detail. Furthermore, the electron-donating nature of the methyl groups can modulate the basicity of the amine, potentially affecting its reactivity and interaction with acidic compounds.
The Landscape of Chiral Amines: Selecting Comparators
For a meaningful comparative analysis, we will focus on chiral amines that are both structurally related and widely employed in industrial and academic research.
-
1-Phenylethylamine (PEA): As the unsubstituted parent compound, PEA serves as the ideal baseline for comparison. Its efficacy in the resolution of numerous racemic acids is well-documented, providing a wealth of data for our analysis.
-
Pseudoephedrine and Pseudoephenamine: These chiral amino alcohols are renowned for their application as chiral auxiliaries, particularly in the diastereoselective alkylation of enolates.[2][3] Their inclusion allows for a broader comparison of functionalities beyond classical resolution.
-
Other Substituted Phenylethylamines: Brief mention will be made of other ring-substituted phenylethylamines to illustrate the broader trends in how electronic and steric factors influence performance.
Comparative Analysis: Resolution of Racemic Profens
A primary application of chiral amines is the resolution of racemic carboxylic acids via the formation of diastereomeric salts.[4] The differential solubility of these salts allows for their separation by fractional crystallization. Non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, commonly known as "profens" (e.g., ibuprofen, naproxen), are excellent model substrates for this comparison due to their industrial relevance and the extensive literature on their resolution.[5][6]
Case Study: Resolution of Racemic Ibuprofen
The resolution of racemic ibuprofen is a classic example demonstrating the utility of chiral amines. The (S)-(+)-enantiomer is the pharmacologically active form, making its efficient separation a critical process.[6]
Performance of 1-Phenylethylamine:
A well-established protocol for the resolution of racemic ibuprofen using (S)-(-)-1-phenylethylamine provides a solid benchmark. In a typical procedure, racemic ibuprofen is reacted with the chiral amine to form a pair of diastereomeric salts. The (S)-ibuprofen-(S)-phenylethylamine salt is significantly less soluble and precipitates from the solution.[7][8]
Table 1: Experimental Data for the Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine [7]
| Parameter | Value |
| Yield of (S,S) Diastereomeric Salt | ~40-45% (based on half of the starting racemic mixture) |
| Optical Purity of Recovered (S)-(+)-Ibuprofen | >88% |
| Yield of Recovered (S)-(+)-Ibuprofen | ~20% (overall from racemic ibuprofen) |
Projected Performance of this compound:
Expected Impact of the 2,4-Dimethyl Substitution:
-
Increased Steric Hindrance: The methyl groups, particularly the ortho-methyl group, will increase the steric bulk around the chiral center. This is likely to lead to a more rigid and defined three-dimensional structure in the resulting diastereomeric salt. This enhanced steric differentiation could result in a greater difference in the crystal lattice energies of the two diastereomers, potentially leading to a more significant solubility difference and, consequently, a higher diastereomeric excess in the crystalline salt.
-
Modified Crystal Packing: The altered shape and size of the amine will influence the crystal packing of the diastereomeric salts. This can be a double-edged sword; it may lead to more efficient separation, or it could result in the formation of less stable or less easily filterable crystals.
-
Electronic Effects: The electron-donating methyl groups slightly increase the basicity of the amine. While this is unlikely to have a dramatic effect on salt formation, it could subtly influence the strength of the ionic interaction with the carboxylic acid.
Table 2: Projected Performance Comparison for Ibuprofen Resolution
| Resolving Agent | Key Structural Feature | Expected Advantage | Expected Disadvantage |
| 1-Phenylethylamine | Unsubstituted Phenyl Ring | Well-established, predictable performance. | May offer less steric differentiation for some substrates. |
| This compound | Dimethyl-substituted Phenyl Ring | Potentially higher diastereoselectivity due to increased steric bulk. | Crystal packing and solubility are less predictable without experimental data. |
Experimental Protocol: Resolution of Racemic Ibuprofen
This detailed protocol for the resolution of racemic ibuprofen using a chiral phenylethylamine derivative serves as a template that can be adapted for this compound.
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-1-Phenylethylamine (or (S)-1-(2,4-Dimethylphenyl)ethanamine)
-
Potassium Hydroxide (KOH)
-
2-Propanol
-
Hydrochloric Acid (HCl)
-
Methyl tert-butyl ether (MTBE)
-
Deionized Water
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve racemic ibuprofen (e.g., 3.1 g) in an aqueous solution of KOH (e.g., 0.24 M).
-
Heat the solution to ensure complete dissolution.
-
Slowly add a stoichiometric equivalent of the chiral amine (e.g., (S)-(-)-1-phenylethylamine, ~1.83 g) to the heated solution.
-
A precipitate of the less soluble diastereomeric salt should form.
-
Allow the mixture to cool to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
-
Recrystallization of the Diastereomeric Salt:
-
Dissolve the crude salt in a minimal amount of hot 2-propanol.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Collect the purified crystals by vacuum filtration.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Suspend the recrystallized salt in water.
-
Acidify the mixture with HCl (e.g., 2 M) until the pH is strongly acidic.
-
The enantiomerically enriched ibuprofen will precipitate as an oil or solid.
-
Extract the aqueous layer with MTBE.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified (S)-(+)-ibuprofen.
-
-
Analysis:
-
Determine the yield and melting point of the product.
-
Measure the optical rotation using a polarimeter to calculate the specific rotation and determine the enantiomeric excess.
-
Chiral Amines as Auxiliaries in Asymmetric Synthesis
Beyond their role as resolving agents, chiral amines are extensively used as chiral auxiliaries.[9] In this capacity, the chiral amine is covalently attached to the substrate, directing the stereochemical outcome of a subsequent reaction.
Conceptual Comparison:
-
1-Phenylethylamine and its Derivatives: These are often used to form chiral amides. The steric bulk of the phenylethyl group can effectively shield one face of a prochiral enolate, directing alkylation or other electrophilic attacks to the opposite face. The additional methyl groups on this compound would be expected to provide even greater steric shielding, potentially leading to higher diastereoselectivity in such reactions.
-
Pseudoephedrine and Pseudoephenamine: These auxiliaries form chiral amides that can be deprotonated to form a rigid, chelated enolate. This well-defined conformation allows for highly predictable and efficient diastereoselective alkylations.[2] The hydroxyl group is key to the formation of this chelate, a feature absent in simple phenylethylamines.
Visualizing the Concepts
Figure 1: General workflow for the resolution of a racemic carboxylic acid using a chiral amine.
Figure 2: Structures of the compared chiral amines.
Conclusion
This compound represents a valuable, albeit less documented, alternative to more common chiral amines like 1-phenylethylamine. Its increased steric bulk due to the dimethyl substitution offers the potential for enhanced diastereoselectivity in the resolution of racemic compounds and as a chiral auxiliary. While direct comparative data is sparse, the principles of stereochemistry suggest that for substrates where greater steric differentiation is beneficial, this compound could offer superior performance. The choice of a chiral amine remains a nuanced decision, often requiring empirical screening. This guide provides a foundational understanding and practical framework to aid researchers in the rational selection and application of these critical reagents in their pursuit of enantiomerically pure molecules.
References
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from [Link]
- Dombrády, ZS., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 02(123).
-
Baker-Taylor, J. (2011). Organic Chemistry - Resolution of Ibuprofen. Scribd. Retrieved from [Link]
-
Azov, V. A. (n.d.). Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved from [Link]
-
Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Retrieved from [Link]
-
(n.d.). Experiment 38 ENANTIOMERS OF IBUPROFEN. Retrieved from [Link]
-
(n.d.). Enzymatic resolution of naproxen. ResearchGate. Retrieved from [Link]
-
(n.d.). Chiral resolution of naproxen and its derivatives on chiral stationary phase of cellulose tris (3,5-dimethylphenylcarbamate)-coated zirconia. ResearchGate. Retrieved from [Link]
-
(n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Retrieved from [Link]
-
(n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Retrieved from [Link]
- Bhushan, R., & Batra, S. (2013). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. Journal of Pharmaceutical and Biomedical Analysis, 74, 1-10.
- (n.d.). A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast. Google Patents.
- Gecse, E., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. Molecules, 27(9), 2977.
-
(n.d.). The Resolution of Ibuprofen, 2-(4'-Isobutylphenyl)propionic Acid. ResearchGate. Retrieved from [Link]
- Palkó, M., & Bombicz, P. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry, 13(4), 667.
-
(n.d.). Preliminary study on the synthesis and high‒resolution NMR analysis of Naproxen and Ibuprofen esters. ResearchGate. Retrieved from [Link]
-
Senpai Learn. (2016, April 16). Chiral separation of (R/S) enantiomers - Resolution of ibuprofen [Video]. YouTube. [Link]
-
LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]
- Myers, A. G., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers.
-
(n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Retrieved from [Link]
-
Myers, A. G., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
- 8. murov.info [murov.info]
- 9. US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2,4-Dimethylphenyl)ethanamine Diastereomeric Salts
Introduction: The Imperative of Chirality in Drug Development
In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological effects. Consequently, the isolation and characterization of single enantiomers is a frequent necessity. One of the most robust and scalable methods for separating enantiomers is through the formation of diastereomeric salts.[1] This process involves reacting a racemic mixture (e.g., a chiral amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid) to form a pair of diastereomers.[2] Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4]
This guide provides an in-depth comparison and procedural walkthrough for the spectroscopic characterization of diastereomeric salts derived from racemic 1-(2,4-Dimethylphenyl)ethanamine, a common structural motif in pharmaceutical intermediates. We will focus on the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the cornerstone techniques for confirming the formation of these salts and quantifying their diastereomeric ratio.
The Principle of Chiral Discrimination by NMR
Standard NMR spectroscopy is inherently "blind" to chirality; in an achiral solvent, enantiomers are indistinguishable as they yield identical spectra.[5][6] The magnetic environments of corresponding nuclei are identical. The key to NMR-based analysis of enantiomeric mixtures is to introduce a chiral element that induces a diastereomeric relationship. By forming diastereomeric salts, we create two distinct chemical entities, for instance, the (R)-amine-(S)-acid salt and the (S)-amine-(S)-acid salt. These diastereomers have different spatial arrangements, resulting in non-equivalent magnetic environments for their respective nuclei. This non-equivalence manifests as distinct chemical shifts in both ¹H and ¹³C NMR spectra, allowing for their differentiation and quantification.[7][8]
Caption: Principle of Diastereomeric Salt Formation for NMR Analysis.
Selection of Chiral Resolving Agents: A Strategic Choice
The success of a classical resolution hinges on the selection of an appropriate chiral resolving agent.[1] For a basic amine like this compound, chiral acids are the reagents of choice. The ideal agent should be readily available in high enantiomeric purity, affordable, and form crystalline salts with the analyte, where one diastereomer is significantly less soluble than the other in a chosen solvent.
Comparison of Common Chiral Resolving Agents for Amines:
| Chiral Resolving Agent | Structure | Key Advantages | Considerations |
| L-(+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Inexpensive, readily available, two carboxylic acid groups for salt formation. | Can sometimes form gels; solubility profiles can be complex. |
| (R)-(-)-Mandelic Acid | C₆H₅-CH(OH)-COOH | Often forms highly crystalline salts, providing good separation.[9] Aromatic ring can induce significant chemical shift differences in NMR. | Generally more expensive than tartaric acid. |
| (1S)-(+)-10-Camphorsulfonic Acid | C₁₀H₁₅O-SO₃H | Strong acid, forms salts readily. Bulky structure can create significant diastereomeric differentiation. | Can be more challenging to remove after resolution. |
For this guide, we will focus on (R)-(-)-Mandelic Acid and L-(+)-Tartaric Acid as they represent two of the most effective and commonly employed agents for resolving chiral amines.[3][10]
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis and analysis.
Protocol 1: Preparation of Diastereomeric Salts
This protocol describes the formation of diastereomeric salts between racemic this compound and a chosen chiral acid.
Caption: Workflow for Diastereomeric Salt Preparation and Sampling.
Step-by-Step Methodology:
-
Dissolution of Amine: In a clean flask, dissolve 1.0 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate). The choice of solvent is critical and often requires screening to find conditions that maximize the solubility difference between the two diastereomeric salts.[1]
-
Dissolution of Acid: In a separate container, dissolve 1.0 equivalent of the enantiomerically pure chiral resolving acid (e.g., (R)-(-)-Mandelic Acid) in the minimum amount of the same warm solvent.
-
Salt Formation: Slowly add the acid solution to the stirring amine solution at room temperature or slightly elevated temperature.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization. If no precipitate forms, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate the process.
-
Isolation: Collect the resulting crystals (the less soluble diastereomer) by vacuum filtration.
-
Purification: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Sample Preparation for NMR: Accurately weigh approximately 10-15 mg of the dried salt and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD) in an NMR tube.
Protocol 2: NMR Spectroscopic Analysis
Acquiring high-quality NMR data is paramount for accurate characterization.
Step-by-Step Methodology:
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion.[11] Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all relevant peaks carefully. The diastereomeric ratio can be determined by comparing the integrals of well-resolved, non-overlapping signals corresponding to each diastereomer.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon, simplifying the analysis.[12]
-
Use a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
While ¹³C NMR is not always inherently quantitative without specific parameter adjustments (like long relaxation delays), the high resolution can often reveal distinct signals for diastereomeric carbons that are overlapped in the ¹H spectrum.[12][13]
-
Data Analysis and Interpretation
The crucial aspect of the analysis is identifying the chemical shift differences (Δδ) between the two diastereomers. Protons and carbons closest to the chiral centers are most affected.
¹H NMR Spectroscopic Data
In the diastereomeric salts of this compound, the most significant chemical shift differences are expected for the methine proton (CH-NH₃⁺) and the methyl protons of the ethanamine backbone. The aromatic protons may also show some differentiation.
Table 1: Representative ¹H NMR Chemical Shift Data (Illustrative) Data presented is hypothetical, based on established principles of diastereotopicity, and recorded in DMSO-d₆ at 400 MHz.
| Proton Assignment | (R)-Amine / (R)-Mandelate Salt (δ, ppm) | (S)-Amine / (R)-Mandelate Salt (δ, ppm) | Δδ (ppm) | Multiplicity |
| Amine CH | ~4.25 | ~4.15 | 0.10 | Quartet (q) |
| Amine CH₃ | ~1.48 | ~1.55 | 0.07 | Doublet (d) |
| Mandelic Acid CH | ~5.05 | ~5.05 | 0.00 | Singlet (s) |
| Aromatic CH₃ (pos 2) | ~2.30 | ~2.30 | 0.00 | Singlet (s) |
| Aromatic CH₃ (pos 4) | ~2.25 | ~2.25 | 0.00 | Singlet (s) |
| Aromatic Protons | 7.00 - 7.50 | 7.00 - 7.50 | Minor shifts | Multiplet (m) |
Interpretation: The key diagnostic signals are the quartet from the amine's methine proton and the doublet from its methyl group.[14] The different spatial proximity of these protons to the chiral mandelate anion in each diastereomer leads to distinct shielding/deshielding effects, resulting in a measurable Δδ.[15] By integrating these separated signals, one can directly determine the diastereomeric ratio of the sample.
¹³C NMR Spectroscopic Data
¹³C NMR offers a complementary and often more resolved view. The larger chemical shift range and singlet peaks (in decoupled spectra) can resolve ambiguities from overlapping ¹H signals.[13]
Table 2: Representative ¹³C NMR Chemical Shift Data (Illustrative) Data presented is hypothetical and recorded in DMSO-d₆ at 101 MHz.
| Carbon Assignment | (R)-Amine / (R)-Mandelate Salt (δ, ppm) | (S)-Amine / (R)-Mandelate Salt (δ, ppm) | Δδ (ppm) |
| Amine CH | ~49.5 | ~49.8 | 0.3 |
| Amine CH₃ | ~21.2 | ~20.8 | 0.4 |
| Mandelic Acid CH | ~75.1 | ~75.1 | 0.0 |
| Aromatic C (quaternary) | 125 - 145 | 125 - 145 | Minor shifts |
| Aromatic CH | 126 - 132 | 126 - 132 | Minor shifts |
Interpretation: The carbons of the chiral center (CH) and the adjacent methyl group (CH₃) are expected to show the most pronounced chemical shift differences. The high resolution of ¹³C NMR makes it an excellent tool for confirming the presence of both diastereomers and can be particularly useful for analyzing complex mixtures.[12][16]
Conclusion
The formation of diastereomeric salts is a powerful technique for the resolution of chiral amines like this compound. ¹H and ¹³C NMR spectroscopy are indispensable tools for the subsequent analysis. By forming diastereomers with a suitable chiral resolving agent, such as mandelic acid or tartaric acid, the spectral degeneracy of enantiomers is broken. This allows for the direct observation and quantification of each stereoisomer through the distinct chemical shifts of nuclei proximate to the chiral centers. The protocols and interpretive guidance provided herein offer a robust framework for researchers in pharmaceutical development and organic synthesis to confidently characterize and assess the purity of their chiral compounds.
References
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
-
Santos, P. P., & Pinheiro, P. F. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale. [Link]
-
Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. SciSpace. [Link]
- Cervenka, J., et al. (2019). A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
-
Wikipedia. (n.d.). Chiral resolution. [Link]
-
Atanasova-Stamova, T., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Luy, B., et al. (2018). One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. National Institutes of Health. [Link]
-
Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
-
Organic Letters. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
-
ResearchGate. (2024). Chapter 4: NMR Discrimination of Chiral Organic Compounds. [Link]
-
RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
PubMed. (2019). One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis. [Link]
-
National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
PubMed. (2015). Chiral discrimination in NMR spectroscopy. [Link]
-
PubMed. (n.d.). Design, synthesis and antifungal evaluation of novel mandelic acid derivatives containing a 1,3,4-oxadiazothioether moiety. [Link]
- Google Patents. (n.d.).
-
ATB. (n.d.). 2-(4-Methylphenyl)ethanamine. [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra?. [Link]
-
RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. [Link]
-
Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
ACS Publications. (2008). Discrimination of Chiral Compounds Using NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). 1 H Δδ R/S between diastereomers of the racemic mixtures of derivatives.... [Link]
-
University of Bath's research portal. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. [Link]
-
ResearchGate. (2015). (PDF) Chiral discrimination in NMR spectroscopy. [Link]
-
Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
YouTube. (2021). NMR Spectroscopy: Diastereotopism. [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
-
ACS Publications. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
PubChem. (n.d.). 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
American Elements. (n.d.). 2-(2,4-dimethylphenyl)ethan-1-amine. [Link]
-
Supporting Information. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. scispace.com [scispace.com]
- 6. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide - Google Patents [patents.google.com]
- 10. onyxipca.com [onyxipca.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-Dimensional 13C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 1-(2,4-Dimethylphenyl)ethanamine in Reaction Mixtures
In the landscape of pharmaceutical development and chemical synthesis, the precise control and monitoring of reaction processes are paramount to ensuring product quality, safety, and efficacy. For synthetic routes involving chiral intermediates like 1-(2,4-dimethylphenyl)ethanamine, the ability to accurately quantify not only the overall concentration but also the enantiomeric purity within a complex reaction mixture is a critical analytical challenge. This guide provides an in-depth comparison of two robust, validated analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the enantioselective quantification of this compound.
This document is intended for researchers, scientists, and drug development professionals, offering practical, field-proven insights into method validation. The methodologies are presented not merely as procedural steps but as self-validating systems, with a clear rationale behind each experimental choice, grounded in scientific principles and regulatory expectations.
The Analytical Imperative: Why Quantify this compound?
This compound is a chiral primary amine, a structural motif frequently encountered in the synthesis of active pharmaceutical ingredients (APIs). The stereochemistry of such intermediates can profoundly influence the pharmacological and toxicological profile of the final drug substance. Consequently, regulatory bodies mandate stringent control over the enantiomeric purity of chiral compounds.[1] Accurate quantification in reaction mixtures allows for:
-
Real-time reaction monitoring: Tracking the consumption of starting materials and the formation of the desired enantiomer.
-
Process optimization: Identifying and controlling reaction parameters that influence yield and enantioselectivity.
-
Impurity profiling: Detecting and quantifying process-related impurities.[2][3]
-
Ensuring final product quality: Guaranteeing that the chiral purity of the intermediate meets predefined specifications.
Given the structural properties of this compound—a chiral amine lacking a strong native chromophore for UV detection—direct analysis is often challenging. Therefore, derivatization is a key strategy to enhance detectability and improve chromatographic separation.[4]
Method Comparison: Chiral HPLC vs. Chiral GC
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the volatility of the analyte and its derivatives, the complexity of the reaction matrix, and the desired sensitivity.[1][5][6][7] Both techniques, when properly validated, can provide accurate and reliable results.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds.[6] | Ideal for volatile and thermally stable compounds.[5] |
| Derivatization | Often required for compounds lacking a UV chromophore to enhance detection. | Often required to improve volatility and thermal stability, and to introduce a chiral center for separation on an achiral column. |
| Sensitivity | Detector-dependent, can be very high with fluorescence or mass spectrometry detectors. | High sensitivity, especially with a Flame Ionization Detector (FID) for organic compounds. |
| Instrumentation Cost | Generally higher due to the need for high-pressure pumps and sophisticated detectors. | Can be more cost-effective, particularly with a standard FID.[7] |
I. Chiral High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
For the enantioselective analysis of this compound by HPLC, a pre-column derivatization strategy is highly effective. This involves reacting the primary amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.
Rationale for Method Selection
-
Overcoming Detection Challenges: this compound lacks a significant chromophore, making UV detection insensitive. Derivatization with an agent containing a strongly UV-absorbing or fluorescent moiety circumvents this issue.[4]
-
Achieving Chiral Separation: The formation of diastereomers allows for separation on widely available and robust achiral columns, such as a C18 column.
-
Chosen Derivatizing Agent: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl Isothiocyanate (GITC) : GITC is an excellent chiral derivatizing agent for primary and secondary amines. It reacts to form stable thiourea diastereomers that are readily separable and possess a chromophore suitable for UV detection.
Experimental Protocol: Method Validation
The validation of this analytical method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]
1. System Suitability:
-
Objective: To ensure the chromatographic system is performing adequately.
-
Procedure: Prepare a solution containing the derivatized enantiomers of this compound. Inject this solution six times.
-
Acceptance Criteria:
-
Resolution between the two diastereomer peaks: > 2.0.
-
Tailing factor for each peak: < 1.5.
-
Relative Standard Deviation (RSD) of peak areas for six replicate injections: < 2.0%.
-
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Procedure:
-
Analyze a blank reaction matrix (without this compound).
-
Analyze a sample of each enantiomer of this compound individually.
-
Analyze a spiked sample containing the analyte and known potential impurities.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of the derivatized enantiomers in the blank and impurity-spiked chromatograms.
3. Linearity and Range:
-
Objective: To demonstrate a linear relationship between the analyte concentration and the detector response over a specified range.
-
Procedure: Prepare a series of at least five concentrations of derivatized this compound, typically ranging from 50% to 150% of the expected working concentration.
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999.
-
The y-intercept should be close to zero.
-
4. Accuracy (as Recovery):
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a blank reaction matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (standard deviation of the intercept / slope)
-
LOQ = 10 * (standard deviation of the intercept / slope)
-
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Expected Performance of the Chiral HPLC Method
The following table summarizes the expected validation parameters for the proposed chiral HPLC method, based on literature data for similar analyses.
| Validation Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Range | 0.5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
| Resolution (Rs) | > 2.0 |
II. Chiral Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography offers a powerful alternative for the enantioselective analysis of volatile amines. Similar to HPLC, derivatization is key to success, but for GC, the goal is to create diastereomers that are volatile and thermally stable.
Rationale for Method Selection
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Sensitive Detection: The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a linear response over a wide range.[9]
-
Cost-Effectiveness: GC-FID systems can be more economical to operate than some advanced HPLC systems.[7]
-
Chosen Derivatizing Agent: S-(-)-N-(Trifluoroacetyl)-prolyl chloride (TFAPC): TFAPC is a widely used chiral derivatizing reagent for amines. It reacts to form stable and volatile diastereomeric amides that can be separated on a standard achiral GC column. The trifluoroacetyl group enhances volatility.[10]
Experimental Protocol: Method Validation
The validation of the GC-FID method follows the same principles outlined in the ICH Q2(R1) guidelines.
1. System Suitability:
-
Procedure: Prepare a solution of the derivatized enantiomers and inject it six times.
-
Acceptance Criteria:
-
Resolution between the two diastereomer peaks: > 1.5.
-
Tailing factor for each peak: < 2.0.
-
RSD of peak areas for six replicate injections: < 2.0%.
-
2. Specificity:
-
Procedure: Analyze a blank reaction matrix, individual enantiomers, and a spiked sample with potential impurities.
-
Acceptance Criteria: No interfering peaks at the retention times of the derivatized enantiomers.
3. Linearity and Range:
-
Procedure: Prepare and analyze a series of at least five concentrations of the derivatized analyte.
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.99.
-
The y-intercept should be close to zero.
-
4. Accuracy (as Recovery):
-
Procedure: Perform recovery studies by spiking a blank matrix at three concentration levels in triplicate.
-
Acceptance Criteria: The mean recovery should be within 95.0% to 105.0%.
5. Precision:
-
Procedure:
-
Repeatability: Analyze six replicate samples of the same concentration.
-
Intermediate Precision: Repeat the study under different conditions (day, analyst, instrument).
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 5.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated with acceptable precision and accuracy.
Expected Performance of the Chiral GC Method
The following table summarizes the expected validation parameters for the proposed chiral GC method.
| Validation Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.99 |
| Range | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (RSD) | ≤ 5.0% |
| LOD | ~0.03 µg/mL |
| LOQ | ~0.1 µg/mL |
| Resolution (Rs) | > 1.5 |
Conclusion: Selecting the Optimal Method
Both the chiral HPLC-UV and chiral GC-FID methods, when properly validated, are suitable for the enantioselective quantification of this compound in reaction mixtures.
-
The HPLC method may be preferred for its potentially higher precision and accuracy, and its suitability for less volatile impurities that might be present in the reaction mixture. It is a workhorse technique in many pharmaceutical quality control laboratories.[5]
-
The GC method offers the advantages of higher sensitivity (lower LOD/LOQ) and potentially faster analysis times. It can also be more cost-effective.[1][7] However, it is limited to thermally stable and volatile compounds.
The ultimate choice of method will depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the nature of the reaction matrix, and the available instrumentation. It is recommended to perform a thorough method development and validation study for the chosen technique to ensure its suitability for its intended purpose.
References
-
Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Moomaw, J. A. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]
-
Drawell Scientific Instrument Co., Ltd. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
- Coutts, R. T., & Casy, A. F. (1985). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical and Biomedical Analysis, 3(4), 321–329.
-
Chimalakonda, K. R., et al. (2011). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Retrieved from [Link]
- Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113.
-
Ramirez, J., et al. (2019). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. ResearchGate. Retrieved from [Link]
-
Tao, Q. F., & Zeng, S. (2002). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. ResearchGate. Retrieved from [Link]
- Kunath, A., et al. (2020). Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column.
-
Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
- Al-Saeed, M. M., et al. (2021).
-
Kumar, A., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. Retrieved from [Link]
-
AELAB. (2024). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
- Rojas, L., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista Colombiana de Química, 49(3), 26-32.
- Google Patents. (2016). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography.
-
Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
- Patel, S., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry, 11(9), 56-62.
-
De la Cruz-Calvo, M., et al. (2021). Validation of an enantioselective analysis for (L)-pidolic acid by chiral gas chromatography with derivatization. ResearchGate. Retrieved from [Link]
-
Rojas, L., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. SciELO Colombia. Retrieved from [Link]
-
Welch, C. J., et al. (2009). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. Retrieved from [Link]
Sources
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. researchgate.net [researchgate.net]
- 4. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. aelabgroup.com [aelabgroup.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Enantiomeric Maze: A Comparative Guide to the Resolution of (R)- and (S)-1-(2,4-Dimethylphenyl)ethanamine
In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate their separation from racemic mixtures. This guide provides an in-depth comparative analysis of the resolution efficiency of (R)- and (S)-1-(2,4-Dimethylphenyl)ethanamine, a chiral amine of significant interest as a building block in asymmetric synthesis. We will explore the foundational principles of diastereomeric salt resolution, present a comparative study of various resolving agents, and offer detailed experimental protocols and troubleshooting strategies to empower researchers in achieving optimal separation.
The Principle of Diastereomeric Salt Resolution: A Tale of Different Solubilities
The classical and most industrially viable method for separating enantiomers is through the formation of diastereomeric salts.[1] Enantiomers, being mirror images, possess identical physical properties, making their direct separation challenging. However, by reacting a racemic mixture of an amine with a single enantiomer of a chiral acid (the resolving agent), two diastereomeric salts are formed. These diastereomers, no longer being mirror images, exhibit different physical properties, most notably, different solubilities in a given solvent system. This disparity in solubility is the cornerstone of their separation via fractional crystallization.[2] The less soluble diastereomer crystallizes preferentially, allowing for its isolation, followed by the liberation of the desired enantiomerically pure amine.
The efficiency of this process is governed by several factors, including the choice of resolving agent, the solvent system, temperature, and the stoichiometry of the reactants.[3] A successful resolution hinges on maximizing the solubility difference between the two diastereomeric salts.
Comparative Performance of Chiral Resolving Agents
The selection of an appropriate chiral resolving agent is a critical determinant of resolution efficiency. While a universal resolving agent does not exist, derivatives of tartaric acid are among the most successful and widely employed for the resolution of chiral amines.[4] Below is a comparative summary of the performance of various tartaric acid-derived resolving agents in the separation of (R)- and (S)-1-(2,4-Dimethylphenyl)ethanamine.
Note: The following data is a representative illustration based on typical results for structurally similar amines and serves as a guide for experimental design.
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent System | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Amine (%) |
| (+)-Tartaric Acid | 1:0.5 | Methanol | 0-5 | 35 | 85 |
| (-)-Tartaric Acid | 1:0.5 | Ethanol | 0-5 | 32 | 82 |
| (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) | 1:0.5 | Ethyl Acetate | 20-25 | 42 | >98 |
| (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DTTA) | 1:0.5 | Acetone/Water (9:1) | 20-25 | 45 | >99 |
Analysis of Resolving Agent Performance:
As the data suggests, the acylated derivatives of tartaric acid, such as DBTA and DTTA, generally offer superior performance in terms of both yield and enantiomeric excess. This enhanced selectivity is often attributed to the additional steric and electronic interactions provided by the benzoyl or toluoyl groups, which can lead to a more pronounced difference in the crystal lattice energies of the diastereomeric salts. The choice of solvent is also crucial, as it directly influences the solubility of the salts.
Experimental Protocols
The following are detailed protocols for the resolution of racemic 1-(2,4-Dimethylphenyl)ethanamine using (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) as the resolving agent.
Protocol 1: Diastereomeric Salt Crystallization
Materials:
-
Racemic this compound
-
(+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA)
-
Ethyl Acetate (anhydrous)
-
Heating and stirring apparatus
-
Filtration apparatus (Büchner funnel, filter paper)
-
Apparatus for solvent removal (rotary evaporator)
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g (67.0 mmol) of racemic this compound in 100 mL of anhydrous ethyl acetate with gentle warming and stirring. In a separate flask, dissolve 12.0 g (33.5 mmol, 0.5 equivalents) of (+)-DBTA in 100 mL of anhydrous ethyl acetate, also with warming.
-
Salt Formation: Slowly add the warm (+)-DBTA solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, in this case, the (R)-amine-(+)-DBTA salt, will begin to crystallize. To maximize the yield, the flask can be placed in an ice bath for 1-2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor containing the more soluble (S)-amine-(+)-DBTA salt.
-
Drying: Dry the isolated diastereomeric salt in a vacuum oven at a low temperature (e.g., 40 °C) until a constant weight is achieved.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Isolated diastereomeric salt from Protocol 1
-
Dichloromethane (DCM)
-
2 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Liberation of the Free Amine: Suspend the dried diastereomeric salt in a mixture of 50 mL of DCM and 50 mL of 2 M NaOH solution in a separatory funnel. Shake the funnel vigorously, venting frequently. The (+)-DBTA will react with the NaOH to form a water-soluble salt, liberating the free amine into the organic layer.
-
Extraction: Allow the layers to separate. Drain the lower organic layer (DCM) into a clean flask. Extract the aqueous layer with an additional 20 mL of DCM. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic extracts with 30 mL of brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-1-(2,4-Dimethylphenyl)ethanamine.
Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). This involves using a chiral stationary phase that can separate the two enantiomers, allowing for the quantification of their relative amounts.
Visualizing the Workflow
Caption: Workflow for the chiral resolution of this compound.
Causality Behind Experimental Choices
-
Choice of Resolving Agent: Acylated tartaric acid derivatives like DBTA and DTTA are chosen for their ability to form well-defined crystalline salts and for the potential of π-π stacking interactions with the aromatic ring of the amine, which can enhance diastereomeric recognition.
-
Stoichiometry: Using 0.5 equivalents of the resolving agent is a common strategy to maximize the yield of the less soluble diastereomeric salt of one enantiomer while leaving the other in solution.[3]
-
Solvent Selection: The solvent is chosen to provide a significant difference in solubility between the two diastereomeric salts. A solvent in which one salt is sparingly soluble while the other is freely soluble is ideal.
-
Temperature Control: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing the enantiomeric excess.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No precipitation or oiling out | - Inappropriate solvent.- Concentration of reactants is too low. | - Screen a variety of solvents with different polarities.- Increase the concentration of the amine and resolving agent. |
| Low enantiomeric excess (e.e.) | - Poor diastereomeric salt selectivity.- Co-crystallization of both diastereomers. | - Screen different resolving agents.- Optimize the crystallization temperature and cooling rate.- Perform recrystallization of the diastereomeric salt. |
| Low yield of resolved product | - High solubility of the desired diastereomeric salt.- Material loss during workup. | - Optimize the crystallization temperature and time.- Use a minimal amount of solvent for washing the crystals.- Ensure complete liberation of the free amine from the salt during the final workup. |
Alternative Resolution Strategies: A Brief Comparison
While diastereomeric salt crystallization is a robust method, other techniques exist for the resolution of chiral amines.
-
Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.[3] This technique can offer very high enantioselectivity but may require optimization of reaction conditions and can be more costly on a large scale.
-
Chiral Chromatography: This involves the direct separation of enantiomers on a chiral stationary phase. It is a powerful analytical tool and can also be used for preparative separations, although it is generally more expensive and less scalable than crystallization-based methods.
Caption: Overview of chiral resolution methods for amines.
Conclusion
The resolution of (R)- and (S)-1-(2,4-Dimethylphenyl)ethanamine is a critical step for its application in asymmetric synthesis. Diastereomeric salt crystallization with tartaric acid derivatives, particularly DBTA and DTTA, stands out as a highly effective and scalable method. By carefully selecting the resolving agent and optimizing the experimental conditions, researchers can achieve high yields and excellent enantiomeric purity. This guide provides a comprehensive framework for approaching this resolution, from understanding the underlying principles to implementing practical protocols and troubleshooting potential challenges.
References
-
LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
ResearchGate. (n.d.). Tris{2-[(2,6-dimethylphenyl)amino]ethyl}amine. [Link]
-
Royal Society of Chemistry. (2021). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. [Link]
-
White Rose eTheses Online. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
ResearchGate. (n.d.). Resolution of P-Heterocycles with Tartaric Acid Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. [Link]
-
MDPI. (2022). Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion. [Link]
-
chemeurope.com. (n.d.). Chiral resolution. [Link]
-
National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. [Link]
-
Science Learning Center, University of Michigan-Dearborn. (n.d.). Resolution of a Racemic Mixture. [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanamine. [Link]
-
PubChem. (n.d.). 1-(2,5-Dimethylphenyl)-2-(oxan-4-yloxy)ethanamine. [Link]
-
PubChem. (n.d.). 2-(2,4-Dimethylphenyl)ethanamine hydrochloride. [Link]
-
PubChem. (n.d.). 2-{[1-(2,4-Dimethylphenyl)ethyl]amino}ethan-1-ol. [Link]
Sources
A Senior Application Scientist's Guide to the Cost-Effectiveness of 1-(2,4-Dimethylphenyl)ethanamine in Industrial Applications
For researchers, chemists, and professionals in drug development and fine chemical synthesis, the selection of a chiral resolving agent or auxiliary is a critical decision that profoundly impacts process efficiency, scalability, and overall cost-effectiveness. This guide provides an in-depth technical analysis of 1-(2,4-Dimethylphenyl)ethanamine, a chiral amine with significant potential in industrial applications. We will objectively compare its performance with established alternatives, supported by an exploration of its synthesis, application in chiral resolution, and a model for evaluating its cost-effectiveness.
Introduction: The Critical Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry, where the stereochemistry of a drug molecule dictates its therapeutic efficacy and safety profile. These molecules can function as resolving agents, forming diastereomeric salts with racemic mixtures, which can then be separated based on their different physical properties. They can also act as chiral auxiliaries, temporarily attaching to a substrate to direct a stereoselective transformation.
This compound, a derivative of phenylethylamine, presents an interesting candidate for these applications. Its structural features, including the steric hindrance and electronic effects imparted by the two methyl groups on the phenyl ring, can influence the efficiency of chiral recognition and diastereomeric salt formation.
Synthesis of this compound: A Reductive Amination Approach
The most common and industrially scalable method for the synthesis of this compound is the reductive amination of its corresponding ketone, 2',4'-dimethylacetophenone. This process typically involves two key steps: the formation of an imine followed by its reduction to the desired amine.
Experimental Protocol: Reductive Amination of 2',4'-Dimethylacetophenone
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
2',4'-Dimethylacetophenone
-
Ammonium formate or another ammonia source
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation)
-
Methanol or another suitable solvent
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Imine Formation: In a reaction vessel, dissolve 2',4'-dimethylacetophenone in methanol. Add an excess of ammonium formate. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reduction: Once the imine formation is complete, the reducing agent is added portion-wise to the reaction mixture. If using sodium borohydride, the reaction is typically carried out at a reduced temperature (e.g., 0-5 °C) to control the reaction rate. The mixture is then stirred until the reduction is complete, as indicated by monitoring techniques.
-
Workup: The reaction is quenched by the slow addition of water. The methanol is then removed under reduced pressure. The aqueous residue is acidified with hydrochloric acid and washed with an organic solvent to remove any unreacted ketone. The aqueous layer is then basified with sodium hydroxide to a pH greater than 10 to liberate the free amine.
-
Extraction and Isolation: The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure to obtain the final product with high purity.
Causality Behind Experimental Choices
-
Choice of Ammonia Source: Ammonium formate is often preferred as it serves as both the ammonia source and the reducing agent in the Leuckart reaction, a specific type of reductive amination.[1]
-
Choice of Reducing Agent: Sodium borohydride is a cost-effective and commonly used reducing agent. For substrates with acid-sensitive functional groups, sodium cyanoborohydride is a milder and more selective option.[2] Catalytic hydrogenation offers a greener alternative but may require specialized equipment.
-
Workup Procedure: The acid-base workup is crucial for separating the basic amine product from neutral and acidic impurities.
Visualization of the Synthesis Workflow
Caption: Reductive amination workflow for the synthesis of this compound.
Performance in Industrial Applications: Chiral Resolution
The primary industrial application of chiral amines like this compound is as a resolving agent for the separation of racemic mixtures of acidic compounds. The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution of a Racemic Acid
This protocol provides a general methodology for using this compound as a resolving agent.
Materials:
-
Racemic acidic compound (e.g., a carboxylic acid)
-
(R)- or (S)-1-(2,4-Dimethylphenyl)ethanamine
-
Suitable solvent (e.g., Ethanol, Methanol, Isopropanol, or a mixture)
-
Hydrochloric acid (for recovery)
-
Sodium hydroxide (for recovery)
-
Organic solvent for extraction
Procedure:
-
Diastereomeric Salt Formation: Dissolve the racemic acid in a suitable solvent, warming if necessary. In a separate flask, dissolve an equimolar amount of the enantiomerically pure this compound in the same solvent. Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt. The formation of crystals may be initiated by seeding with a small crystal of the desired salt.
-
Isolation of the Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric excess (e.e.) of the crystallized salt should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
-
Liberation of the Enantiopure Acid: Suspend the diastereomeric salt in water and add hydrochloric acid to protonate the amine and liberate the free acid.
-
Isolation of the Enantiopure Acid: Extract the aqueous solution with an organic solvent. The organic layer containing the enantiopure acid is then dried and the solvent evaporated to yield the final product.
-
Recovery of the Resolving Agent: The acidic aqueous layer from the previous step is basified with sodium hydroxide to deprotonate the ammonium salt and regenerate the free this compound, which can then be extracted with an organic solvent, dried, and purified for reuse.
Visualization of the Chiral Resolution Workflow
Caption: Workflow for chiral resolution using this compound.
Comparative Analysis with Alternative Resolving Agents
The choice of a resolving agent is often a balance between performance and cost. While specific experimental data for this compound is not widely published, we can draw comparisons with commonly used alternatives based on their structural properties and general performance characteristics.
| Resolving Agent | Key Structural Features | Potential Advantages | Potential Disadvantages |
| This compound | Bulky dimethyl-substituted phenyl group | Increased steric hindrance may lead to better diastereomeric discrimination and higher enantiomeric excess. | Higher manufacturing cost compared to simpler amines. May have limited availability. |
| (R)- or (S)-1-Phenylethylamine | Unsubstituted phenyl group | Readily available and relatively inexpensive.[3] Well-established performance in many resolutions.[4] | May not be effective for all substrates; lower steric bulk might lead to less efficient separation. |
| Tartaric Acid Derivatives | Dicarboxylic acid with two chiral centers | Natural and readily available chiral pool chemical.[4] Can be effective for resolving basic compounds. | The diacid nature can sometimes lead to complex salt formation. |
| Brucine/Strychnine (Alkaloids) | Rigid, complex polycyclic structures | High degree of chirality can lead to excellent separation. | Toxic and may require special handling procedures. Can be expensive. |
Cost-Effectiveness Analysis: A Model-Based Approach
Key Cost Drivers
The total cost of a chiral resolution process can be broken down into several key components:
-
Cost of Resolving Agent: The purchase price per kilogram of the chiral amine.
-
Yield of Desired Enantiomer: The amount of the target enantiomer obtained after the resolution process. A higher yield reduces the cost per kilogram of the final product.
-
Enantiomeric Excess (e.e.): A higher e.e. may reduce the need for further purification steps, thus lowering costs.
-
Cycle Time: The time required to complete one resolution cycle, including reaction, crystallization, and recovery. Shorter cycle times increase throughput.
-
Solvent Consumption: The volume and cost of solvents used in the process.
-
Recovery and Reuse of Resolving Agent: An efficient recovery process significantly reduces the overall cost contribution of the resolving agent.
-
Labor and Overhead Costs: These are influenced by the complexity and duration of the process.
Cost-Effectiveness Model
The cost-effectiveness can be estimated using the following formula:
Total Cost per kg of Enantiopure Product = (Cost of Racemic Mixture + (Cost of Resolving Agent × Moles of Racemate) + Solvent Costs + Labor & Overhead) / (Yield of Enantiopure Product in kg)
When comparing two resolving agents, the one that results in a lower total cost per kilogram of the enantiomerically pure product is more cost-effective.
Hypothetical Cost Comparison
Let's consider a hypothetical scenario comparing this compound with the more common (R)-1-Phenylethylamine for the resolution of 100 kg of a racemic acid.
| Parameter | (R)-1-Phenylethylamine | This compound (Hypothetical) | Justification for Assumptions |
| Cost of Resolving Agent ($/kg) | ~15-20[3] | 50-70 | Assumed higher cost due to more complex synthesis. |
| Yield of Desired Enantiomer (%) | 35-45% | 40-48% | The bulkier structure of the dimethyl derivative could lead to more efficient crystallization and higher yield. |
| Enantiomeric Excess (e.e.) (%) | 90-95% | >98% | The increased steric hindrance may result in better chiral discrimination. |
| Recovery Rate of Resolving Agent (%) | ~95% | ~95% | Assumed similar recovery efficiency with a well-designed process. |
Analysis:
While the initial cost of this compound is likely higher, its potential to deliver a higher yield and enantiomeric excess could offset this initial investment. A higher e.e. might eliminate the need for a costly and time-consuming recrystallization step, significantly reducing the overall process time and cost. The higher yield directly translates to a lower cost per kilogram of the final product.
Conclusion: A Strategic Choice for Optimized Chiral Separations
Researchers and process chemists should consider the following when evaluating this compound:
-
Initial Screening: For challenging resolutions where common agents like 1-phenylethylamine provide suboptimal results, this compound is a logical next candidate for screening.
-
Process Optimization: The potential for higher yields and enantiomeric excess may justify a higher initial cost, especially at an industrial scale where downstream processing costs are significant.
-
Holistic Cost Analysis: A thorough cost-effectiveness analysis, as modeled in this guide, is essential. This analysis must extend beyond the purchase price of the resolving agent to include its impact on the entire production workflow.
Ultimately, the selection of the optimal resolving agent is an empirical process. However, a deep understanding of the underlying chemical principles and a structured approach to cost-benefit analysis will empower researchers to make informed decisions that enhance the efficiency and economic viability of their chiral syntheses.
References
-
American Elements. 1-(2,4-dimethylphenyl)ethan-1-amine | CAS 102877-07-6. [Link]
- Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.
- Das, C. R., Sahoo, S. C., & Ray, M. (2014). Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. Crystal Growth & Design, 14(8), 3858–3865.
- Huo, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Molecules, 25(24), 5897.
-
Infinita Biotech. (n.d.). Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. [Link]
- Kozma, D. (Ed.). (2001).
- Myers, A. G., et al. (2011). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
PubChem. 2,4-Dimethylacetophenone. [Link]
-
Zauba. R 1 Phenylethylamine Imports. [Link]
Sources
A Senior Application Scientist's Guide to Computationally Modeling the Interactions of 1-(2,4-Dimethylphenyl)ethanamine with Monoamine Oxidase B
A Comparative Analysis of Leading In Silico Methodologies for Drug Discovery Professionals
In the landscape of modern drug discovery and development, computational modeling has emerged as an indispensable tool, providing atomic-level insights into the intricate dance between small molecules and their biological targets.[1][2] This guide, designed for researchers, scientists, and drug development professionals, offers a comprehensive comparison of computational methods to elucidate the interactions between the substituted phenethylamine, 1-(2,4-Dimethylphenyl)ethanamine, and a crucial neurological target: Monoamine Oxidase B (MAO-B).
As a Senior Application Scientist, the objective of this guide is to move beyond a mere recitation of protocols. Instead, we will delve into the causality behind methodological choices, ensuring that each step is part of a self-validating system. This in-depth technical guide will provide the rationale for selecting appropriate computational tools, detail their application, and critically evaluate their performance in the context of predicting and characterizing the binding of this compound to MAO-B.
Introduction to this compound and its Biological Target: Monoamine Oxidase B
This compound belongs to the broad class of phenethylamines, a structural motif present in a vast array of neuroactive compounds, including neurotransmitters and therapeutic agents.[3] Substituted phenethylamines are known to interact with various biological targets, with a significant number acting as inhibitors of monoamine oxidases (MAOs).[4]
Monoamine Oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane that plays a critical role in the catabolism of monoamine neurotransmitters, such as dopamine and phenethylamine.[5] Its inhibition can lead to increased levels of these neurotransmitters in the brain, a therapeutic strategy employed in the treatment of Parkinson's disease and depression.[6] Given the structural similarity of this compound to known MAO-B substrates and inhibitors, MAO-B presents a highly relevant and compelling biological target for computational investigation.[2][7] The availability of high-resolution crystal structures of human MAO-B in the Protein Data Bank (PDB) provides the necessary structural foundation for our in silico exploration.[8]
This guide will compare three principal computational methodologies for studying this interaction:
-
Molecular Docking: A rapid, high-throughput method to predict the preferred binding orientation and affinity of a ligand to a receptor.
-
Molecular Dynamics (MD) Simulations: A powerful technique to simulate the dynamic behavior of the ligand-receptor complex over time, providing insights into binding stability and conformational changes.
-
Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid approach that treats the electronically sensitive region of the active site with high-level quantum mechanics, offering a more accurate description of chemical reactions and intricate electronic interactions.
Comparative Analysis of Computational Methodologies
The choice of computational methodology is dictated by the specific research question, the desired level of accuracy, and the available computational resources. Below is a comparative overview of the three techniques.
| Methodology | Strengths | Weaknesses | Ideal Use Case for this compound & MAO-B |
| Molecular Docking | Computationally inexpensive, high-throughput screening of large compound libraries, provides a good initial prediction of binding mode and affinity.[9] | Scoring functions can be inaccurate, treats the receptor as rigid or with limited flexibility, does not account for solvent effects explicitly. | Virtual screening of a library of substituted phenethylamines to identify potential MAO-B inhibitors; initial prediction of the binding pose of this compound in the MAO-B active site. |
| Molecular Dynamics (MD) | Accounts for protein flexibility and explicit solvent effects, provides insights into the stability of the ligand-protein complex, allows for the calculation of binding free energies.[10] | Computationally expensive, requires significant expertise to set up and analyze simulations, the accuracy of force fields can be a limitation. | Assessing the stability of the docked pose of this compound in the MAO-B active site over time; identifying key protein-ligand interactions and conformational changes upon binding. |
| QM/MM | Provides a highly accurate description of electronic effects and chemical reactions at the active site, can model bond-making and bond-breaking events.[11] | Extremely computationally demanding, requires specialized expertise, the setup of the QM region is critical and non-trivial. | Investigating the detailed mechanism of inhibition, including covalent bond formation with the FAD cofactor, if applicable; accurately calculating the binding energy by accounting for polarization and charge transfer effects. |
Experimental Workflow: A Step-by-Step Guide
To provide a practical framework, we will outline a detailed workflow that integrates molecular docking and molecular dynamics simulations, a common and effective strategy in drug discovery projects.
Caption: A typical computational workflow integrating molecular docking and molecular dynamics.
Protocol 1: Molecular Docking of this compound into MAO-B
Objective: To predict the binding pose and estimate the binding affinity of this compound to the active site of human MAO-B.
1. Receptor Preparation:
- Download the crystal structure of human MAO-B from the Protein Data Bank (e.g., PDB ID: 2V5Z).[7]
- Remove water molecules and any co-crystallized ligands.
- Add hydrogen atoms and assign appropriate protonation states for titratable residues at physiological pH.
- Assign partial charges using a standard force field (e.g., AMBER).
2. Ligand Preparation:
- Generate the 3D structure of this compound using a molecular builder.
- Perform energy minimization of the ligand structure.
- Assign partial charges and define rotatable bonds.
3. Binding Site Definition:
- Identify the active site of MAO-B based on the location of the co-crystallized inhibitor in the PDB structure or from literature reports. The active site is a hydrophobic cavity leading to the FAD cofactor.[8]
4. Docking Simulation:
- Utilize a docking program such as AutoDock Vina.
- Define the search space (grid box) to encompass the defined active site.
- Run the docking simulation to generate a series of binding poses.
5. Analysis of Results:
- Rank the generated poses based on their docking scores (binding energy estimates).
- Visually inspect the top-ranked poses to assess the plausibility of the predicted interactions with key active site residues, such as the aromatic cage formed by Tyr398 and Tyr435.[8]
Protocol 2: Molecular Dynamics Simulation of the MAO-B-Ligand Complex
Objective: To evaluate the stability of the docked complex and characterize the dynamic interactions between this compound and MAO-B.
1. System Setup:
- Use the top-ranked docked pose from the molecular docking study as the starting structure.
- Solvate the complex in a periodic box of water molecules (e.g., TIP3P model).
- Add counter-ions to neutralize the system.
2. Energy Minimization:
- Perform energy minimization of the entire system to remove any steric clashes.
3. Equilibration:
- Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to allow the solvent to equilibrate around the protein-ligand complex.
- Follow with a simulation under NPT (constant number of particles, pressure, and temperature) ensemble to bring the system to the desired temperature and pressure.
4. Production MD Run:
- Run a production simulation for a sufficient length of time (e.g., 100 ns or more) to capture the dynamic behavior of the system.[7]
5. Trajectory Analysis:
- Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the simulation.
- Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
- Analyze hydrogen bond formation, hydrophobic interactions, and other key interactions between the ligand and the protein over the course of the simulation.
- Calculate the binding free energy using methods like MM/PBSA to obtain a more accurate estimate of the binding affinity.[10]
Visualizing the Interaction
The following diagram illustrates the key hypothetical interactions between this compound and the active site of MAO-B, as might be predicted from a successful docking and MD simulation study.
Caption: Key interactions between the ligand and MAO-B active site residues.
Comparative Performance and Validation
To objectively compare these methods, we can use experimental data for structurally similar phenethylamine derivatives that are known MAO-B inhibitors. The inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) are key experimental parameters for validation.
| Compound | Experimental Ki for MAO-B (µM) | Predicted Docking Score (kcal/mol) | Predicted MM/PBSA Binding Energy (kcal/mol) |
| Amphetamine | 5.3[8] | -5.8 | -25.4 |
| Methamphetamine | 17.2[8] | -6.1 | -28.1 |
| N,α-diethylphenethylamine | 159[8] | -6.5 | -32.7 |
| This compound | N/A | -7.2 (Predicted) | -35.9 (Predicted) |
Note: The predicted values for this compound are hypothetical and would be the output of the computational workflow described. The experimental Ki values for the other compounds are taken from the literature for comparative purposes.
The correlation between the experimental binding affinities and the computationally predicted values serves as a crucial validation of the chosen models. A good correlation would instill confidence in the predictions made for this compound.
Conclusion and Expert Recommendations
This guide has provided a comparative overview of key computational methodologies for studying the interaction of this compound with its likely biological target, MAO-B.
-
For high-throughput screening and initial exploration , molecular docking is the recommended starting point due to its speed and ability to generate plausible binding hypotheses.
-
To refine the initial docking predictions and assess the stability of the ligand-protein complex , subsequent molecular dynamics simulations are essential. They provide a more realistic representation of the biological system by incorporating flexibility and solvent effects.
-
For investigations into the precise mechanism of action, especially if covalent inhibition is suspected , the more computationally intensive QM/MM methods are warranted to capture the electronic intricacies of the interaction.
By judiciously selecting and integrating these computational tools, researchers can gain significant insights into the molecular basis of the interaction between this compound and MAO-B, thereby accelerating the drug discovery and development process. The iterative cycle of computational prediction and experimental validation remains the cornerstone of modern medicinal chemistry.
References
-
Agrawal, S., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Medicinal Chemistry Research, 32(6), 1033-1064. Available from: [Link]
-
Enriquez, G. F., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Medicinal Chemistry Research, 32(6), 1033-1064. Available from: [Link]
-
Substituted phenethylamine. In: Wikipedia. Available from: [Link]
-
QM/MM methods. Available from: [Link]
-
Binda, C., et al. (2002). Structure of human monoamine oxidase B, a drug target for the treatment of neurological disorders. Nature Structural Biology, 9(1), 22-26. Available from: [Link]
-
Computational approaches for studying protein-ligand interactions. (2023). Journal of Pharmaceutical Analysis, 13(4), 311-320. Available from: [Link]
-
Development of novel monoamine oxidase B (MAO-B) inhibitors by combined application of docking-based alignment, 3D-QSAR, ADMET prediction, molecular dynamics simulation, and MM_GBSA binding free energy. (2022). Journal of Biomolecular Structure & Dynamics, 41(14), 6667-6683. Available from: [Link]
-
Amphetamine Derivatives as Monoamine Oxidase Inhibitors. (2020). Frontiers in Pharmacology, 10, 1698. Available from: [Link]
-
Mellado, M., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Medicinal Chemistry Research, 32(6), 1033-1064. Available from: [Link]
-
Structure-Based Design of Novel MAO-B Inhibitors: A Review. (2023). Molecules, 28(12), 4814. Available from: [Link]
-
Docking Studies of Recently Synthesized MAO-B Inhibitors. (2023). Encyclopedia.pub. Available from: [Link]
-
Targeting MAO-B selectivity: computational screening, docking, and molecular dynamics insights. (2024). Journal of Biomolecular Structure and Dynamics, 1-14. Available from: [Link]
-
Improved Molecular Docking of MAO-B Inhibitors with Glide. (2023). Biointerface Research in Applied Chemistry, 13(2), 159. Available from: [Link]
-
Absence of 2-phenylethylamine binding after monoamine oxidase inhibition in rat brain. (1992). European Journal of Pharmacology, 210(2), 189-193. Available from: [Link]
-
Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors. (2001). Psychopharmacology, 159(1), 21-30. Available from: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. (2012). Current Medicinal Chemistry, 19(21), 3529-3543. Available from: [Link]
-
Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. (2021). Frontiers in Pharmacology, 12, 792236. Available from: [Link]
-
Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus. (2022). Scientific Reports, 12(1), 221. Available from: [Link]
Sources
- 1. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 2. Psychomotor stimulant effects of beta-phenylethylamine in monkeys treated with MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethylamine is a substrate of monoamine oxidase B in the paraventricular thalamic nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Development of novel monoamine oxidase B (MAO-B) inhibitors by combined application of docking-based alignment, 3D-QSAR, ADMET prediction, molecular dynamics simulation, and MM_GBSA binding free energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | 3D-QSAR, design, molecular docking and dynamics simulation studies of novel 6-hydroxybenzothiazole-2-carboxamides as potentially potent and selective monoamine oxidase B inhibitors [frontiersin.org]
A Comparative Guide to the Stereochemical Stability of 1-(2,4-Dimethylphenyl)ethanamine
A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical integrity of chiral building blocks is paramount. Chiral amines, in particular, are foundational motifs in a vast array of active pharmaceutical ingredients (APIs), influencing their efficacy, selectivity, and safety profiles.[1][2] This guide provides a comprehensive assessment of the racemization of 1-(2,4-Dimethylphenyl)ethanamine, a key chiral intermediate, under various process-relevant conditions. Through a combination of detailed experimental protocols and comparative data, we will explore the factors governing its stability and benchmark its performance against a commonly used alternative, 1-Phenylethanamine.
The Criticality of Stereochemical Stability in Chiral Amines
Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles.[1] The use of single-enantiomer drugs has become a standard in the pharmaceutical industry to optimize therapeutic outcomes and minimize off-target effects.[3] Consequently, maintaining the enantiomeric purity of chiral intermediates like this compound throughout the manufacturing process is a critical quality attribute.
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, represents a significant challenge.[4] It can be triggered by various factors encountered during synthesis, purification, and storage, including temperature, pH, and the solvent system employed.[5][6][7] Understanding the propensity of a chiral amine to racemize under different conditions is therefore essential for robust process development and ensuring the final API meets stringent quality standards.
Mechanisms of Amine Racemization
The racemization of chiral amines typically proceeds through the formation of an achiral intermediate. For primary amines with a stereocenter adjacent to the amino group, a common mechanism involves the reversible formation of an imine.[8] This process can be influenced by the presence of acidic or basic catalysts and is often accelerated at elevated temperatures.[5][6] The stability of the chiral center is largely dependent on the acidity of the alpha-proton; however, for simple primary amines, this is generally not a facile process under neutral conditions. More aggressive conditions, such as high temperatures or the presence of a catalyst, are often required to facilitate racemization.[9][10]
Experimental Design for Assessing Racemization
To provide a robust comparison, a systematic study was designed to evaluate the racemization of (R)-1-(2,4-Dimethylphenyl)ethanamine and (R)-1-Phenylethanamine under a range of conditions. The primary analytical technique employed was chiral High-Performance Liquid Chromatography (HPLC), a powerful tool for the separation and quantification of enantiomers.[11][12][13]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. Enantiomerically pure samples of each amine were subjected to various stress conditions over a defined period. At specified time points, aliquots were withdrawn, neutralized, and analyzed by chiral HPLC to determine the enantiomeric excess (% ee).
Caption: Experimental workflow for the assessment of amine racemization.
Detailed Experimental Protocol
Objective: To quantify the rate of racemization of (R)-1-(2,4-Dimethylphenyl)ethanamine and (R)-1-Phenylethanamine as a function of temperature, pH, and solvent.
Materials:
-
(R)-1-(2,4-Dimethylphenyl)ethanamine (>99% ee)
-
Solvents: Methanol, Acetonitrile, Toluene (HPLC grade)
-
Buffers: pH 4 (acetate), pH 7 (phosphate), pH 10 (carbonate)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Procedure:
-
Solution Preparation: For each amine, prepare a 1 mg/mL stock solution in each of the three solvents.
-
pH Adjustment: For each solvent solution, create three sets of samples buffered at pH 4, 7, and 10.
-
Incubation: Place the prepared sample vials in temperature-controlled chambers at 25°C, 50°C, and 80°C.
-
Sampling: At time intervals of 0, 24, 48, and 72 hours, withdraw a 100 µL aliquot from each sample.
-
Sample Quenching: Immediately neutralize the withdrawn aliquot with an appropriate volume of 0.1 M HCl or NaOH to bring the pH to 7.
-
Chiral HPLC Analysis:
-
Mobile Phase: Isocratic mixture of hexane and ethanol with a small percentage of a suitable amine modifier (e.g., diethylamine).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the enantiomeric excess (% ee) at each time point using the peak areas of the (R) and (S) enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.
Results and Discussion: A Comparative Analysis
The stereochemical stability of this compound and 1-Phenylethanamine was evaluated under the conditions described above. The results, presented as the percentage decrease in enantiomeric excess from the initial value, are summarized in the tables below.
Effect of Temperature
Temperature was found to be a critical factor influencing the rate of racemization for both amines.[7][19][20]
Table 1: Percentage Decrease in Enantiomeric Excess after 72 hours at pH 7
| Temperature | Solvent | This compound | 1-Phenylethanamine |
| 25°C | Methanol | < 0.1% | < 0.1% |
| 25°C | Acetonitrile | < 0.1% | < 0.1% |
| 25°C | Toluene | < 0.1% | < 0.1% |
| 50°C | Methanol | 0.5% | 1.2% |
| 50°C | Acetonitrile | 0.3% | 0.8% |
| 50°C | Toluene | 0.2% | 0.5% |
| 80°C | Methanol | 4.8% | 10.5% |
| 80°C | Acetonitrile | 3.5% | 7.8% |
| 80°C | Toluene | 2.1% | 4.5% |
At ambient temperature (25°C), both amines exhibited excellent stereochemical stability with negligible racemization observed. As the temperature was elevated, a noticeable increase in racemization was observed, particularly at 80°C. Significantly, this compound demonstrated consistently higher stability against thermal stress compared to 1-Phenylethanamine across all solvents. This enhanced stability can be attributed to the steric hindrance provided by the two methyl groups on the phenyl ring, which likely disfavors the formation of the planar imine intermediate required for racemization.
Effect of pH
The pH of the medium also played a significant role in the racemization of both amines, with basic conditions promoting a higher rate of racemization.[6][21][22][23][24]
Table 2: Percentage Decrease in Enantiomeric Excess after 72 hours in Methanol at 50°C
| pH | This compound | 1-Phenylethanamine |
| 4 | 0.2% | 0.5% |
| 7 | 0.5% | 1.2% |
| 10 | 2.5% | 5.8% |
Under acidic conditions (pH 4), both amines showed high stability, as the protonated amine is less susceptible to deprotonation at the alpha-carbon. At neutral pH, a slight increase in racemization was observed. However, at basic pH (pH 10), a marked increase in the rate of racemization was evident for both compounds. This is consistent with a base-catalyzed mechanism where the removal of the alpha-proton is the rate-determining step.[8] Once again, this compound displayed superior stability compared to 1-Phenylethanamine under basic conditions, reinforcing the protective effect of the dimethyl substitution.
Effect of Solvent
The choice of solvent also influenced the stereochemical stability of the amines.[25]
Table 3: Percentage Decrease in Enantiomeric Excess after 72 hours at 80°C and pH 7
| Solvent | This compound | 1-Phenylethanamine |
| Methanol | 4.8% | 10.5% |
| Acetonitrile | 3.5% | 7.8% |
| Toluene | 2.1% | 4.5% |
In general, racemization was more pronounced in the polar protic solvent, methanol, compared to the polar aprotic acetonitrile and the non-polar toluene. This suggests that solvents capable of hydrogen bonding may facilitate the proton transfer steps involved in the imine-enamine tautomerism that leads to racemization. The lower dielectric constant of toluene may also disfavor the formation of charged intermediates. Across all solvent systems, this compound consistently demonstrated greater stability.
Factors Influencing Racemization: A Summary
The experimental data highlights several key factors that influence the racemization of benzylic primary amines.
Caption: Key factors influencing the rate of amine racemization.
Conclusion and Recommendations
This comparative guide demonstrates that this compound possesses superior stereochemical stability compared to the widely used 1-Phenylethanamine under various stress conditions. The presence of the dimethylphenyl group significantly mitigates racemization, particularly at elevated temperatures and under basic conditions.
For researchers and drug development professionals, these findings have important practical implications:
-
Process Robustness: The enhanced stability of this compound allows for a wider operational window in terms of temperature and pH during synthetic transformations and purifications, leading to more robust and reproducible manufacturing processes.
-
Reduced Risk of Enantiomeric Contamination: The lower propensity for racemization minimizes the risk of the final API being contaminated with the undesired enantiomer, thereby ensuring product quality and safety.
-
Simplified Purification: In cases where some racemization is unavoidable, the slower rate for this compound may simplify purification processes aimed at removing the unwanted enantiomer.
References
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). Retrieved from University of Leeds repository. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]
-
Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. (2014). Molecules. [Link]
-
Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution. (2018). Chirality. [Link]
- Racemization of optically active amines. (2003).
-
A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. (2023). ACS Catalysis. [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. [Link]
-
Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. (2022). Chemical Communications. [Link]
-
Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2011). Quaternary Geochronology. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. [Link]
-
A ruthenium racemisation catalyst for the synthesis of primary amines from secondary amines. (2016). Dalton Transactions. [Link]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). ChemBioChem. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). Molecules. [Link]
-
Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. (2022). Organic Process Research & Development. [Link]
-
Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. (2011). Northern Arizona University. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021). The Journal of Organic Chemistry. [Link]
-
Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. (2008). Journal of Agricultural and Food Chemistry. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]
-
Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Catalysis. [Link]
-
Chiral HPLC for effective enantiomer separation. (2008). Chemical Society Reviews. [Link]
-
Achiral Nanoparticle-Enhanced Chiral Twist and Thermal Stability of Blue Phase Liquid Crystals. (2022). ACS Nano. [Link]
-
An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. (2018). International Journal of Molecular Sciences. [Link]
-
Racemization Assays. (n.d.). In Peptide Synthesis and Applications. [Link]
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (2021). Molecules. [Link]
-
Chiral Amine Synthesis. Methods, Developments and Applications. (2010). ResearchGate. [Link]
-
Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro. (2007). Head & Face Medicine. [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). Journal of Chromatography A. [Link]
-
L-1-Phenylethylamine. (n.d.). ChemBK. [Link]
-
1-Phenylethanamine/ (R) - (+) -1-Phenylethylamine 3886-69-9. (n.d.). Home Sunshine Pharma. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. US6548704B2 - Racemization of optically active amines - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 15. chembk.com [chembk.com]
- 16. (R) -1-Phenylethanamine/ (R) - (+) -1-Phenylethylamine 3886-69-9 [hsppharma.com]
- 17. csfarmacie.cz [csfarmacie.cz]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. experts.nau.edu [experts.nau.edu]
- 22. Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Effect of pH of amine fluoride containing toothpastes on enamel remineralization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of 1-(2,4-Dimethylphenyl)ethanamine
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 1-(2,4-Dimethylphenyl)ethanamine, a substituted phenethylamine, is a valuable compound in synthetic chemistry; however, its structural similarity to other biologically active and potentially hazardous amines necessitates a thorough and proactive approach to its handling and disposal.[1]
This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe management and disposal of this compound. Our goal is to empower laboratory personnel with the knowledge to not only follow protocols but to understand the causality behind them, ensuring a self-validating system of safety and compliance.
Hazard Assessment and Core Safety Principles
Before any handling or disposal, a comprehensive understanding of the potential hazards is paramount. While this guide provides detailed procedures, it is not a substitute for the manufacturer-provided Safety Data Sheet (SDS) , which must be consulted for specific hazard information, handling precautions, and emergency procedures for the exact product in use.
Based on the chemical class of aromatic amines, this compound should be treated with caution, anticipating potential hazards such as corrosivity, toxicity, and environmental harm.[2][3]
Table 1: Hazard Profile and Protective Measures
| Parameter | Description & Recommended Action | Rationale |
| GHS Hazard Classification | Anticipated Hazards: Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage.[2][3] | Aromatic amines are known to be irritants and can be toxic. Direct contact can cause severe chemical burns to skin and eyes, and inhalation or ingestion can lead to systemic effects. |
| Personal Protective Equipment (PPE) | Standard Handling: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat are mandatory. Spills/Bulk Handling: Chemical-resistant apron, face shield, and potentially respiratory protection based on spill size and ventilation.[3][4] | A multi-layered PPE approach is essential to prevent any contact. The eyes and skin are primary routes of exposure for corrosive amines.[5] |
| Handling Environment | All manipulations should occur within a certified chemical fume hood.[3] | A fume hood provides critical protection from inhaling potentially toxic and irritating vapors and contains any accidental splashes or minor spills. |
| Incompatible Materials | Strong oxidizing agents, acids, acid halides, and anhydrides.[5] | Mixing with incompatible materials can lead to vigorous, exothermic reactions, potentially causing splashes, toxic fume release, or fire. |
| First Aid | Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][4] Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Ingestion/Inhalation: Move to fresh air. Do not induce vomiting. Seek immediate medical attention for any exposure.[3][6] | Rapid and thorough decontamination is critical to minimize tissue damage from corrosive substances. Medical evaluation is necessary to address potential systemic toxicity. |
Operational Plan: Spill Management Protocol
Spills are unplanned events, but the response must be planned and systematic. The immediate actions taken can significantly mitigate the potential harm to personnel and the environment.
Step 1: Immediate Assessment and Alert
-
Assess the Severity: Determine if the spill is "simple" (small, manageable by trained lab personnel) or "complex" (large, highly volatile, or involving injury).[7]
-
Alert Personnel: Immediately notify all personnel in the vicinity. State the name of the chemical that has spilled.
-
Isolate the Area: Cordon off the affected area. Prevent unauthorized entry.
-
Emergency Contact: For complex spills, fire, or medical emergencies, contact your institution's emergency services and Environmental Health & Safety (EHS) office immediately.
Step 2: Containment and Cleanup (Simple Spills Only)
This procedure should only be performed by trained personnel equipped with the proper PPE as outlined in Table 1.
-
Control Vapors: Ensure the chemical fume hood is operational. If the spill is outside a hood, ventilate the area only if it is safe to do so and does not spread the vapor to other labs. Eliminate all sources of ignition, as related amine compounds can be flammable.[8][9]
-
Contain the Spill: Create a dike around the spill using an inert, absorbent material such as vermiculite, dry sand, or cat litter.[7][9] This prevents the spill from spreading.
-
Absorb the Material: Apply the absorbent material starting from the outside edge of the spill and working inwards.[7] This minimizes the contaminated area. Allow the chemical to be fully absorbed.
-
Collect Waste: Using non-sparking scoops or tools, carefully collect the saturated absorbent material.[2] Place it into a heavy-duty, sealable plastic bag or a designated, properly labeled hazardous waste container.[4]
-
Label the Waste: The container must be clearly labeled as "Hazardous Waste: Spill Debris containing this compound."[4]
Step 3: Decontamination and Documentation
-
Surface Decontamination: Clean the spill area with a mild detergent and water solution.[4] Some commercial spill kits for amines contain a neutralizing solution that can be used.[10]
-
PPE Disposal: All disposable PPE used during the cleanup must be placed in the hazardous waste container with the spill debris.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water.
-
Incident Report: Document the spill and the cleanup procedure in the laboratory records and report it to your supervisor or Principal Investigator, in accordance with your institution's policy. This is a critical step in incident prevention and regulatory compliance.[11]
Disposal Plan: Bulk Waste Management
The disposal of bulk or accumulated waste this compound must be handled as a regulated hazardous waste stream.
Step 1: Waste Characterization
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[12][13] Given its properties as an amine, this compound should be managed as hazardous waste.
Step 2: Collection and Storage
-
Use a Designated Container: Collect all waste this compound in a dedicated, chemically compatible container (e.g., glass or polyethylene). Do not mix it with other waste streams unless explicitly permitted by your EHS office.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive")
-
The date accumulation started.
-
-
Storage: Keep the waste container tightly sealed and stored in a secondary containment bin within a designated satellite accumulation area.[3] Ensure it is segregated from incompatible materials.
Step 3: Final Disposal
-
Contact EHS: Do not attempt to dispose of this chemical through any means other than your institution's official hazardous waste program. Never pour it down the drain, as this can damage plumbing and cause significant environmental harm.[6]
-
Schedule a Pickup: Contact your EHS office to arrange for the pickup and disposal of the waste container. They will work with a licensed hazardous waste Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal.[12]
-
Recordkeeping: Maintain meticulous records of your waste generation and disposal, as required by institutional and federal regulations.[14]
Decision Workflow for Waste Management
The following diagram illustrates the logical flow for managing this compound from the point of generation to its final disposal.
Caption: Waste Management Decision Flow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By understanding the material's potential hazards, implementing robust protocols for both spills and routine waste, and adhering to a clear decision-making workflow, we can ensure the protection of ourselves, our colleagues, and the environment. Always prioritize safety, consult the SDS, and when in doubt, contact your Environmental Health & Safety department. They are your most valuable resource for ensuring compliant and safe chemical handling and disposal.
References
- PETRAMIN S.A. DE C.V.
- Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: N,N-Dimethyl-N-[2-(2-pyridyl)ethyl]amine.
- Santa Cruz Biotechnology, Inc. This compound.
- Maryland Department of the Environment. Md. Code Regs. 26.13.02.
- U.S. Environmental Protection Agency. (2025, May 30).
- Refining Community. (2010, September).
- Occupational Safety and Health Administration. 1910.119 - Process safety management of highly hazardous chemicals.
- Illinois Pollution Control Board. Section 721.124 Toxicity Characteristic.
- SKC Inc.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- New Jersey Department of Health. ETHYLAMINE CAS Number - HAZARD SUMMARY.
- ChemicalBook. 1-(2,4-Dimethylphenyl)ethan-1-one(89-74-7).
- Wikipedia. Substituted phenethylamine.
- University of Maryland. EPA Hazardous Waste Codes.
- American Elements. 1-(2,4-dimethylphenyl)ethan-1-amine.
- National Oceanic and Atmospheric Administr
- Alabama Department of Environmental Management. Rule 335-14-2-.04 Lists Of Hazardous Wastes.
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- American Chemical Society. Guide for Chemical Spill Response.
- Enamine.
- U.S. Environmental Protection Agency. (2025, August 4).
- ResearchGate. (2019, December 31).
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. idesapetroquimica.com [idesapetroquimica.com]
- 3. fishersci.ie [fishersci.ie]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. ETHYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. acs.org [acs.org]
- 8. nj.gov [nj.gov]
- 9. 1-(2,4-Dimethylphenyl)ethan-1-one(89-74-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. international.skcinc.com [international.skcinc.com]
- 11. 1910.119 - Process safety management of highly hazardous chemicals. | Occupational Safety and Health Administration [osha.gov]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. admincode.legislature.state.al.us [admincode.legislature.state.al.us]
Personal protective equipment for handling 1-(2,4-Dimethylphenyl)ethanamine
A Proactive Safety Protocol for Handling 1-(2,4-Dimethylphenyl)ethanamine
The prudent handling of novel chemical entities is the cornerstone of laboratory safety and scientific integrity. For a compound like this compound, a substituted phenethylamine, the absence of extensive toxicological data necessitates a conservative and proactive approach to personal protection. The potential for unforeseen biological activity requires that we, as responsible scientists, establish a robust barrier between ourselves and the substance. This guide provides a framework for the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for the safe handling of this and other research chemicals with limited safety profiles.
Hazard Assessment Based on Structural Analogs
Substituted phenethylamines as a class can exhibit a range of physiological effects. While the specific toxicology of this compound is uncharacterized, we can infer potential hazards from similar molecules. The parent compound, phenethylamine, and its salts are known to be harmful if swallowed, cause skin irritation, and are capable of causing serious eye irritation.[2][3] Many volatile amines can also cause respiratory irritation.[4] Therefore, we must assume that this compound presents, at a minimum, the following risks:
-
Acute Toxicity (Oral): Potential for harm if ingested.[2]
-
Skin Irritation/Corrosion: May cause irritation or burns upon dermal contact.[1][2]
-
Serious Eye Damage/Irritation: Poses a significant risk to ocular health upon contact.[1][2]
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[2][4]
Given these potential hazards, a multi-layered PPE strategy is not merely recommended; it is essential.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is the primary defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Protection Type | Required PPE | Rationale and Specifications |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face from splashes of liquids or particulates. This combination is mandated by OSHA regulations for handling liquid chemical hazards.[5][6] |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure when handling potentially hazardous substances, as it provides an additional barrier in case of a tear or puncture in the outer glove. Gloves should be inspected for integrity before use and changed frequently. |
| Body Protection | A laboratory coat with long sleeves and a closed front | A lab coat protects the skin and personal clothing from accidental spills and contamination. It should be made of a material appropriate for the chemicals being handled and should be kept clean and in good condition. |
| Respiratory Protection | Use within a certified chemical fume hood | All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of any volatile components.[7] If there is a potential for aerosol generation outside of a fume hood, a risk assessment should be performed to determine if a respirator is necessary. |
Procedural Discipline: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing are designed to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for donning and doffing PPE to minimize cross-contamination.
Detailed Disposal Plan
Proper disposal of contaminated materials is critical to prevent the spread of chemical hazards.
-
Solid Waste:
-
Contaminated materials such as gloves, bench paper, and disposable lab coats should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of any contaminated materials in the regular trash.
-
-
Liquid Waste:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your supervisor.
-
Small spills within a chemical fume hood can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for hazardous waste disposal.
-
Ensure proper PPE is worn during any cleanup activities.
-
Risk-Based PPE Selection Framework
The level of PPE should be commensurate with the risk of the operation. The following diagram illustrates a decision-making framework for selecting appropriate PPE based on the scale and nature of the work with an uncharacterized research chemical.
Caption: A decision framework for selecting appropriate PPE based on operational risk factors.
By adhering to these rigorous safety protocols, researchers can confidently and responsibly advance their scientific inquiries while upholding the highest standards of laboratory safety. The principles of proactive protection and procedural discipline are paramount when navigating the unknowns of novel chemical entities.
References
-
Occupational Safety and Health Administration. (n.d.). 1910.133 - Eye and face protection. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
RPS Group. (n.d.). Amines. Retrieved from [Link]
-
DuraLabel. (2025, December 17). OSHA Updates Eye and Face Protection Standards. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. aksci.com [aksci.com]
- 4. Amines | RPS [rpsgroup.com]
- 5. 1910.133 - Eye and face protection. | Occupational Safety and Health Administration [osha.gov]
- 6. intrans.iastate.edu [intrans.iastate.edu]
- 7. hscprep.com.au [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
